pf-9184

Catalog No.
S539305
CAS No.
M.F
C21H14Cl2N2O4S
M. Wt
461.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pf-9184

Product Name

pf-9184

IUPAC Name

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C21H14Cl2N2O4S

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27)

InChI Key

VGACSWBJQLLJFB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O

solubility

Soluble in DMSO, not in water

Synonyms

PF-9184; PF9184; PF 9184.

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O

The exact mass of the compound N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is 460.0051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Properties and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of PF-9184:

Property Description
Primary Target Human microsomal prostaglandin E synthase-1 (mPGES-1) [1] [2]
Key Biological Activity Potently and selectively inhibits mPGES-1, reducing the production of the inflammatory mediator Prostaglandin E2 (PGE₂) [1] [3]
IC₅₀ vs. human mPGES-1 16.5 nM [1] [3] [2]
Selectivity >6,500-fold selectivity over COX-1 and COX-2 [3] [2]
Effect in Cells Inhibits IL-1β-stimulated PGE₂ synthesis (IC₅₀ ~0.5-5 μM in various assays); spares production of other prostaglandins like PGI₂ and PGF₂α [1] [3] [2]
Chemical Formula C₂₁H₁₄Cl₂N₂O₄S [1] [4]
CAS Number 1221971-47-6 [1] [3]

Experimental Evidence and Protocols

The foundational study characterizing this compound detailed several key experiments to establish its potency and selectivity [1].

In Vitro Enzymatic Assays
  • Objective: To measure direct inhibition of recombinant human mPGES-1 and assess selectivity against COX enzymes.
  • Methodology: The inhibitory activity against mPGES-1 was determined using a cell-free assay where recombinant enzyme was incubated with its substrate, PGH₂. The formation of PGE₂ was quantified. Similarly, assays using recombinant COX-1 and COX-2 enzymes measured the inhibition of PGH₂ formation from arachidonic acid.
  • Key Finding: this compound showed high potency against mPGES-1 (IC₅₀ of 16.5 nM) but did not inhibit COX-1 or COX-2 even at much higher concentrations, demonstrating exceptional selectivity [1] [2].
Cell-Based Assays

The following table outlines representative cell-based experiments from the literature:

Assay System Stimulus/Model Readout Key Outcome
Rheumatoid Arthritis-derived Synovial Fibroblasts (RASF) IL-1β PGE₂ production; Cell viability Inhibited PGE₂ synthesis with no cytotoxicity up to 100 μM [1].
Human Whole Blood Assay LPS PGE₂, TXB₂ (a marker for TXA₂), 6-keto-PGF₁α (a marker for PGI₂) Selectively inhibited PGE₂ production without affecting TXB₂ or PGI₂ at low concentrations; TXB₂ was affected only at the highest concentration tested (100 μM) [1].
In Vivo Pharmacological Testing
  • Objective: To evaluate the compound's activity in a living organism.
  • Methodology: this compound was administered to recombinant rats, both orally and via local injection, and the levels of PGE₂ were subsequently measured.
  • Key Finding: Contrary to in vitro results, this compound did not affect PGE₂ synthesis in this particular rat model. This suggests a potential species-specific difference, as the compound was noted to be significantly less potent against rat mPGES-1 (IC₅₀ ~1080 nM) compared to the human enzyme [1].

Mechanism of Action and Therapeutic Rationale

This compound acts by selectively blocking mPGES-1, a key inducible enzyme in the prostaglandin biosynthesis pathway. The diagram below illustrates this pathway and the site of this compound's action.

G AA Arachidonic Acid (AA) PGH2 PGH₂ AA->PGH2 COX-1/2 PGE2 PGE₂ PGH2->PGE2 mPGES-1 OtherPGs Other Prostaglandins (PGD₂, PGF₂α, PGI₂) PGH2->OtherPGs COX2 Inducible COX-2 mPGES1 Inducible mPGES-1 PF9184 This compound PF9184->mPGES1 Inhibits

As the diagram shows, the therapeutic rationale for targeting mPGES-1 is to achieve a more targeted anti-inflammatory effect. Traditional NSAIDs inhibit upstream COX enzymes, which reduces all prostaglandins and can lead to side effects like gastric ulcers (from reduced PGI₂) and cardiovascular issues [5] [6]. By selectively inhibiting mPGES-1, this compound aims to specifically reduce the pro-inflammatory PGE₂ while leaving the homeostasis-regulating functions of other prostaglandins intact [1] [6].

Potential Applications and Research Use

This compound is primarily used as a research tool compound to investigate the role of mPGES-1 and PGE₂ in various disease contexts. Based on the known biology of its target, potential therapeutic applications could include:

  • Inflammatory diseases such as rheumatoid arthritis [1].
  • Inflammatory pain conditions [5].
  • Fever and other acute phase reactions elicited by the brain [2].
  • Oncology, as mPGES-1 is overexpressed in some cancers and associated with poor prognosis [5].

It is important to note that this compound is sold explicitly for laboratory research and is not for human or diagnostic use [3] [2].

References

Comprehensive Technical Guide: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to mPGES-1 Biology and Therapeutic Significance

Microsomal prostaglandin E synthase-1 (mPGES-1) represents a crucial enzymatic checkpoint in the inflammatory prostaglandin cascade, serving as the terminal synthase responsible for converting cyclooxygenase (COX)-derived prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). This inducible enzyme is upregulated by various proinflammatory stimuli including interleukin-1β (IL-1β), lipopolysaccharide (LPS), and other mediators associated with tissue injury and inflammation [1] [2]. Unlike constitutively expressed prostaglandin synthases, mPGES-1 demonstrates high inducibility under pathological conditions, mirroring the expression pattern of COX-2 and establishing it as a compelling therapeutic target for inflammatory disorders, cancer, and other disease states [3].

The therapeutic rationale for targeting mPGES-1 stems from its position downstream in the prostaglandin biosynthesis pathway, which potentially offers significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors (coxibs). While NSAIDs non-selectively inhibit both COX-1 and COX-2, and coxibs selectively block COX-2, both approaches disrupt the production of all prostaglandin species, including those with homeostatic functions such as prostacyclin (PGI2) and thromboxane A2 (TXA2) [4]. This broad inhibition explains the significant adverse effects associated with these drug classes, including gastrointestinal complications, cardiovascular events, and renal toxicity. In contrast, mPGES-1 inhibition specifically targets the PGE2 biosynthesis pathway while preserving the production of other prostanoids, potentially offering anti-inflammatory efficacy with an improved safety profile [3] [2].

mPGES-1 Inhibitor Development Landscape

Clinical and Preclinical Inhibitor Candidates

The development of mPGES-1 inhibitors has yielded numerous chemical scaffolds with varying potency, selectivity, and developmental status. The table below summarizes key inhibitor candidates and their characteristics:

Table 1: mPGES-1 Inhibitors in Development

Compound Chemical Class Developmental Status Key Characteristics Reference
LY3023703 Not specified Phase I (discontinued) Discontinued due to hepatotoxicity from toxic metabolites [5]
LY3031207 Not specified Phase I (discontinued) Discontinued due to hepatotoxicity from toxic metabolites [5]
Zaloglanstat Not specified Phase I (no recent updates) Uncertain development status [5]
Vipoglanstat (GS-248) Not specified Phase II Failed in Raynaud's phenomenon trial; ongoing for endometriosis [5] [2]
BI 1029539 (GS-248) Small molecule Preclinical Potent, selective, orally active; effective in acute lung injury models [2]
AF3485 Carbazole benzamide Preclinical Inhibits EGFR-mediated tumor growth and angiogenesis [6]
Lapatinib FDA-approved kinase inhibitor Repurposing candidate IC50 = 0.8 µM (human); 15-fold selective over murine mPGES-1 [4]
Novel indole-based compounds Indole derivatives Discovery phase Identified through virtual screening; IC50 = 6.46 μM in cell-free assay [7]

The structural diversity of mPGES-1 inhibitors reflects the extensive medicinal chemistry efforts invested in this target. Major chemical classes include imidazole derivatives, substituted ureas, carbazole benzamides, aminobenzothiazoles, and various tricyclic compounds [5] [8]. These scaffolds have been optimized through structure-activity relationship studies to enhance potency, selectivity, and drug-like properties. For instance, the carbazole benzamide derivative AF3485 emerged from systematic optimization efforts focused on improving metabolic stability and oral bioavailability while maintaining nanomolar potency against human mPGES-1 [6].

Drug Repurposing Approaches

Computational drug repurposing has identified several FDA-approved drugs with unexpected mPGES-1 inhibitory activity, potentially offering accelerated development paths. The most prominent example is lapatinib, an EGFR/HER2 kinase inhibitor approved for breast cancer treatment, which demonstrates potent inhibition of human mPGES-1 with an IC50 of 0.8 μM [4]. This discovery was made using the DREAM-in-CDM approach (Drug Repurposing Effort Applying Integrated Modeling-in vitro/vivo-Clinical Data Mining), which combines computational prediction, experimental validation, and clinical data mining to identify new therapeutic applications for existing drugs [4].

The mechanistic basis for lapatinib's mPGES-1 inhibition involves competitive binding at the glutathione (GSH) binding site, as evidenced by enzyme kinetic studies showing increased Michaelis-Menten constant (KM) for GSH without significant effects on maximal reaction velocity (Vmax) [4]. This competitive inhibition pattern is consistent with the computational prediction that lapatinib occupies the GSH-binding pocket of mPGES-1, forming a key hydrogen bond between the oxygen on its furan ring and the hydroxyl group of S127 side chain [4]. Notably, lapatinib did not significantly inhibit COX-1/2 at concentrations up to 100 μM, demonstrating its selectivity for mPGES-1 over upstream prostaglandin pathway enzymes [4].

mPGES-1 Signaling Pathways and Mechanisms

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of mPGES-1 in prostaglandin biosynthesis and its complex regulatory networks:

G AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 EGFR EGFR Transactivation PGE2->EGFR Transactivates mPGES1->PGE2 COX1->PGH2 COX2->PGH2 Pain Pain EP1->Pain Inflammation Inflammation EP2->Inflammation Fever Fever EP3->Fever MAPK MAPK Pathway EP4->MAPK Activates Angiogenesis Angiogenesis EP4->Angiogenesis IL1b IL-1β IL1b->mPGES1 Induces IL1b->COX2 Induces LPS LPS LPS->mPGES1 Induces LPS->COX2 Induces MAPK->mPGES1 Positive Feedback EGFR->Angiogenesis

Central role of mPGES-1 in prostaglandin biosynthesis and its complex regulatory networks with key pathological outcomes.

Cross-Talk with Oncogenic Signaling

In cancer contexts, mPGES-1-derived PGE2 engages in complex cross-talk with growth factor signaling pathways, particularly the epidermal growth factor receptor (EGFR) system. Research using the mPGES-1 inhibitor AF3485 demonstrated that pharmacological blockade of mPGES-1 suppresses IL-1β-induced EGFR phosphorylation and subsequent activation of downstream angiogenic factors including vascular endothelial growth factor (VEGF) and fibroblast growth factor-2 (FGF-2) [6]. This intersection between inflammatory prostaglandin signaling and growth factor pathways creates a feed-forward loop that drives tumor progression and angiogenesis, suggesting that mPGES-1 inhibition may simultaneously target multiple aspects of the tumor microenvironment.

The MAPK signaling pathways (ERK1/2, JNK, p38) exhibit particularly complex bidirectional relationships with mPGES-1. In osteoarthritic human cartilage, IL-1β-induced mPGES-1 expression requires both ERK-1/2 and p38 signaling pathways, with isoform-specific involvement of p38β MAPK [1]. Conversely, in T-cell acute lymphoblastic leukemia cells, mPGES-1/PGE2 signaling activates MAPK pathways through the EP4 receptor, establishing positive feedback loops that enhance oncogenic signaling while simultaneously initiating negative feedback mechanisms that fine-tune the cellular response [9]. This sophisticated regulatory network underscores the context-dependent functions of mPGES-1 across different tissue and disease environments.

Experimental Methods for mPGES-1 Inhibitor Evaluation

Enzyme Assays and Selectivity Profiling

Cell-free mPGES-1 activity assays utilizing microsomal fractions from IL-1β-stimulated A549 cells represent a standard primary screening approach [7]. In this assay system, inhibitors are typically tested at concentrations ranging from 0.01-100 μM, with IC50 values determined by measuring PGE2 production via enzyme-linked immunosorbent assay (ELISA). For example, the recently discovered indole-based inhibitor demonstrated an IC50 of 6.46 μM in this cell-free system [7]. To assess selectivity, compounds should be counter-screened against related enzymes in the eicosanoid pathway, including COX-1, COX-2, and other prostaglandin synthases (mPGES-2, cPGES). The ideal inhibitor should demonstrate at least 100-fold selectivity for mPGES-1 over these related targets to minimize off-target effects [6].

Enzyme kinetics studies are essential for characterizing inhibitor mechanism of action. The Lineweaver-Burk plot analysis can distinguish competitive, non-competitive, and uncompetitive inhibition patterns. For lapatinib, this approach demonstrated competitive inhibition with respect to the co-factor glutathione (GSH), showing increased KM from 0.72 mM to 2.1 mM in the presence of 1 μM inhibitor without significant effects on Vmax [4]. Additionally, surface plasmon resonance and isothermal titration calorimetry can provide direct measurements of binding affinity and thermodynamic parameters for inhibitor-enzyme interactions, supporting structure-based drug design efforts.

Cell-Based Assays and In Vivo Models

Table 2: Standard Experimental Protocols for mPGES-1 Inhibitor Evaluation

Assay Type Cell Lines/Models Key Stimuli Readouts Typical Duration
Inflammatory Response A549, IL-1β-stimulated chondrocytes IL-1β (10 ng/mL) PGE2 production (ELISA), mPGES-1 mRNA/protein expression 18-24 hours
Cancer Models A431 epidermoid carcinoma, HT-29 colon cancer IL-1β, EGF Cell proliferation, VEGF/FGF-2 expression, tube formation assay 24-72 hours
Acute Inflammation LPS-induced lung injury in humanized mPGES-1 mice LPS (4 mg/kg intratracheal) Neutrophil influx, BAL protein content, cytokine levels 6 hours
Sepsis Models Cecal ligation and puncture in humanized mPGES-1 mice Surgical induction Survival monitoring, lung injury scoring, inflammatory markers 7 days
Psoriasis Models IMQ-induced psoriasis in mPGES-1-/- mice Imiquimod topical application Skin thickness, scaling, redness, histological analysis 6 days

Species selectivity represents a critical consideration in preclinical development, as many potent human mPGES-1 inhibitors demonstrate significantly reduced activity against rodent orthologs. For example, lapatinib exhibits 15-fold lower potency against mouse mPGES-1 (IC50 = 12 μM) compared to human mPGES-1 (IC50 = 0.8 μM) [4]. This challenge has been addressed through the generation of humanized mPGES-1 knock-in mice that constitutively express the human enzyme, enabling more accurate preclinical assessment of pharmacodynamics and efficacy [2]. In these models, inhibitors such as BI 1029539 have demonstrated significant protection against LPS-induced acute lung injury and sepsis-induced mortality, supporting the therapeutic potential of mPGES-1 inhibition [2].

Therapeutic Applications and Disease Implications

Inflammatory Disorders and Cancer

The anti-inflammatory properties of mPGES-1 inhibition have been validated across multiple disease models. In osteoarthritis, mPGES-1 is significantly upregulated in human cartilage specimens compared to normal tissue, with IL-1β stimulation markedly increasing mPGES-1 mRNA and protein expression in a dose- and time-dependent manner [1]. This induction depends on both ERK-1/2 and p38 MAPK signaling pathways, suggesting that mPGES-1 inhibition could effectively disrupt the inflammatory cascade in joint tissues [1]. In acute lung injury models, the mPGES-1 inhibitor BI 1029539 significantly reduced neutrophil influx, protein content, TNF-α, IL-1β, and PGE2 levels in bronchoalveolar lavage fluid while preserving prostacyclin levels—a key advantage over COX-2 inhibitors that may explain their improved cardiovascular safety profile [2].

In cancer contexts, mPGES-1 inhibition demonstrates multimodal antitumor activity by targeting both cancer cell-intrinsic mechanisms and the tumor microenvironment. In A431 epidermoid carcinoma models, AF3485 suppressed IL-1β-induced EGFR phosphorylation and decreased expression of pro-angiogenic factors VEGF and FGF-2, resulting in inhibited tumor growth and reduced tumor vascularization [6]. This anti-angiogenic effect was further validated through in vitro tube formation assays, where AF3485 treatment significantly impaired endothelial cell network formation [6]. Additionally, mPGES-1 silencing in Jurkat T-cell leukemia cells inhibited proliferation, induced apoptosis, and arrested cell cycle progression, highlighting direct antitumor effects beyond the inflammatory microenvironment [9].

Emerging Applications and Disease-Specific Considerations

Emerging research has revealed context-dependent functions of mPGES-1 that necessitate careful therapeutic targeting. Surprisingly, in psoriasis models, mPGES-1 deficiency unexpectedly exacerbated disease severity, with mPGES-1-/- mice showing more severe symptoms following imiquimod challenge [10]. This paradoxical effect was associated with increased numbers of IL-17A-producing γδ T cells in the skin, suggesting that mPGES-1-derived PGE2 plays a protective immunomodulatory role in specific disease contexts [10]. Similarly, in experimental colitis models, mPGES-1 deficiency facilitated disease development by affecting colonic T-cell-mediated immunity [10]. These findings highlight the tissue-specific and disease-specific functions of mPGES-1 that must be considered during therapeutic development.

The cardiovascular implications of mPGES-1 inhibition represent another complex area of investigation. While traditional NSAIDs and coxibs demonstrate significant cardiovascular risks due to disruption of the prostacyclin-thromboxane balance, mPGES-1 inhibition appears to offer a more favorable profile by selectively reducing PGE2 while preserving prostacyclin production [2]. This unique mechanism may provide anti-inflammatory benefits without the prothrombotic consequences associated with COX-2 inhibition, though long-term cardiovascular outcomes in human populations require further investigation.

Challenges and Future Perspectives

Translational Hurdles in mPGES-1 Inhibitor Development

The development of mPGES-1 inhibitors faces several significant challenges that have impeded clinical translation. The issue of species selectivity remains particularly problematic, as many potent human mPGES-1 inhibitors exhibit markedly reduced activity against rodent enzymes, complicating preclinical efficacy and safety assessment [4]. This challenge stems from sequence variations between human and rodent mPGES-1, particularly in the active site and allosteric regulatory regions [5]. The generation of humanized mPGES-1 mouse models has partially addressed this limitation, but species differences in drug metabolism, distribution, and target engagement continue to complicate prediction of human responses [2].

Structural biology efforts have provided important insights into mPGES-1 inhibition mechanisms, with several co-crystal structures revealing key protein-ligand interactions. For example, analysis of inhibitor-bound mPGES-1 structures identified critical ionic interactions, π-π interactions, hydrogen bonds, and water bridges involving specific amino acid residues that stabilize inhibitor binding [7]. However, the dynamic nature of the mPGES-1 active site and its complex regulation by membrane composition present challenges for structure-based drug design. Recent advances in cryo-electron microscopy and molecular dynamics simulations offer opportunities to better understand the structural basis of inhibitor binding and selectivity, potentially guiding the rational design of next-generation inhibitors with improved properties [5].

Clinical Development Status and Strategic Considerations

The clinical development landscape for mPGES-1 inhibitors has been marked by both advances and setbacks. Several candidates have advanced to Phase I and II trials, but none have yet reached market approval. Compounds such as LY3023703 and LY3031207 (Eli Lilly) were discontinued due to hepatotoxicity concerns arising from toxic metabolites [5]. Zaloglanstat (Ichnos Sciences) completed Phase I trials but has shown no recent updates, leaving its development status uncertain [5]. Currently, vipoglanstat (GS-248) represents one of the most advanced candidates, with ongoing Phase II trials for endometriosis after failing to demonstrate efficacy for Raynaud's phenomenon associated with systemic sclerosis [5].

Future directions in mPGES-1 inhibitor development should prioritize several key strategies. First, addressing compound liabilities such as high plasma protein binding, increased lipophilicity, and formation of reactive metabolites could improve safety profiles [5]. Second, exploring combination therapies with existing anti-inflammatory or anticancer agents may enhance efficacy while allowing lower dosing of individual agents. Third, leveraging patient stratification approaches based on mPGES-1 expression levels or PGE2 pathway activation could identify responsive subpopulations most likely to benefit from treatment. Finally, continued structural optimization informed by advanced computational modeling and simulation approaches may yield inhibitors with improved potency, selectivity, and drug-like properties [7].

Conclusion

References

Biology and Regulation of mPGES-1

Author: Smolecule Technical Support Team. Date: February 2026

mPGES-1 is a membrane-associated protein belonging to the MAPEG superfamily (Membrane-Associated Proteins in Eicosanoid and Glutathione Metabolism) [1] [2]. It is functionally coupled with COX-2, meaning that during inflammation, these two inducible enzymes are co-upregulated to drive the massive production of PGE₂ [1].

  • Induction by Pro-Inflammatory Stimuli: Expression of mPGES-1 is low in most tissues under basal conditions but is markedly upregulated by cytokines like IL-1β and TNF-α, as well as by bacterial lipopolysaccharide (LPS) [1]. This upregulation is a hallmark of inflammatory states, as observed in rheumatoid arthritis synovial tissue and in carrageenan-induced paw edema models [3] [1].
  • Transcriptional Regulation: The promoter region of the mPGES-1 gene lacks typical TATA box elements but contains GC-rich regions. The transcription factor Egr-1 binds to these regions to facilitate gene transcription [1]. Furthermore, the NF-κB signaling pathway is a critical regulator of mPGES-1 induction. Research shows that Fatty Acid-Binding Protein 5 (FABP5) controls mPGES-1 expression by promoting the activation and nuclear translocation of NF-κB, which in turn activates the mPGES-1 promoter [3].
  • Interaction with Other Pathways: There is a functional link between mPGES-1 and the nuclear receptor PPARγ, which is involved in the resolution of inflammation. This coordination is thought to be an intermediate step at the "crossroads" of inflammatory pathways [4].

Functional Validation in Disease Models

Evidence from genetic knockout studies and pharmacological inhibition in animal models solidifies the role of mPGES-1 in inflammation and pain.

  • Phenotype of mPGES-1 Knockout Mice: mPGES-1 deficient mice are viable, fertile, and largely phenotypically normal [5]. When challenged with inflammatory stimuli, they exhibit significantly reduced PGE₂ production, diminished inflammatory responses, and reduced pain sensitivity [1] [5]. For instance, in models of collagen-induced arthritis, mPGES-1 null mice show reduced incidence and severity of disease [1]. They also display impaired febrile responses to LPS and reduced pain in models of inflammatory and neuropathic pain [1].
  • Comparison with COX Inhibition: Unlike COX-2 inhibition, which blocks the production of all downstream prostaglandins (including the cardioprotective PGI₂), inhibition of mPGES-1 specifically targets PGE₂. This is believed to retain anti-inflammatory efficacy while minimizing cardiovascular side effects [5] [6].

Table 1: Key In Vivo Findings from mPGES-1 Knockout (KO) Studies

Disease Model Observation in mPGES-1 KO Mice Implication
Collagen-Induced Arthritis Reduced clinical incidence and severity of arthritis; lower paw PGE₂ levels [1]. Critical role in chronic inflammatory arthritis.
Carrageenan-Induced Inflammation Attenuated edema, hyperalgesia, and spinal CGRP release (a marker of nociceptor activation) [3]. Key mediator of acute inflammatory pain and swelling.
LPS-Induced Pyresis Absence of fever response to peripheral LPS injection [1]. Essential for inflammation-induced fever.
Acetic Acid Writhing Test Diminished pain response, similar to NSAID-treated wild-type mice [1]. Confirms role in inflammatory pain.

mPGES-1 as a Therapeutic Target

The favorable profile of mPGES-1 knockout mice has motivated the development of pharmacological inhibitors.

  • Rationale for Targeting: Inhibiting mPGES-1 is expected to selectively suppress PGE₂ production at the site of inflammation while sparing the synthesis of other prostaglandins like PGI₂, which is crucial for vascular homeostasis. This offers a potential for a safer anti-inflammatory and analgesic profile compared to traditional NSAIDs and COX-2 selective inhibitors [5] [7] [6].
  • Challenges in Inhibitor Development: A significant historical challenge has been that many potent inhibitors of human mPGES-1 were ineffective against the mouse or rat enzyme, preventing preclinical testing in standard animal models [5]. Recent efforts using structure-based drug design have successfully produced dual human/mouse mPGES-1 inhibitors, overcoming this translational gap [5].
  • Novel Inhibitor Designs: Research is exploring various chemical scaffolds, including furazanopyrazine-based compounds [8] and barbituric acid derivatives identified through virtual screening and rational design [5]. Additionally, AI-driven pipelines are being used to rapidly design novel dual COX-2/mPGES-1 inhibitors for enhanced efficacy [9]. Repurposed drugs like 2,5-Dimethylcelecoxib (DMC) have also been identified as effective mPGES-1 inhibitors with additional anti-cancer properties [7].

Table 2: Select mPGES-1 Inhibitors and Their Reported Potencies

Inhibitor Name / Compound Reported IC₅₀ (Human Enzyme) Key Characteristics
MF63 [5] [10] 1.3 - 1.5 nM Potent human inhibitor, but inactive on mouse enzyme.
LY3023703 [10] 0.94 nM Potent and selective; crystal structure available (PDB: 5BQI).
Compound 4b [5] 33 nM Novel inhibitor designed to be potent for both human and mouse mPGES-1.
Vipoglanstat [10] 2 nM Potent inhibitor identified in patent literature.
2,5-Dimethylcelecoxib (DMC) [7] Effective inhibitor Repurposed compound; also stimulates autophagy and apoptosis.

Experimental Protocols for Key Investigations

For researchers aiming to study mPGES-1, here are summaries of key methodologies from the literature.

1. Protocol: Assessing mPGES-1 Function in a Murine Model of Acute Inflammation (Carrageenan-Induced Paw Edema) [3]

  • Objective: To evaluate the role of mPGES-1 in inflammation and hyperalgesia in vivo.
  • Procedure:
    • Induction of Inflammation: Inject carrageenan (e.g., 1% solution in saline) subcutaneously into the plantar surface of a mouse hind paw.
    • Experimental Groups: Include wild-type (WT) mice, mPGES-1 knockout (KO) mice, and/or WT mice treated with an mPGES-1 inhibitor.
    • Edema Measurement: Measure paw volume (e.g., using a plethysmometer) before and at several time points (e.g., 1-6 hours) after carrageenan injection.
    • Hyperalgesia Assessment: Evaluate thermal hyperalgesia using a Hargreaves test or similar apparatus, measuring paw withdrawal latency.
    • Tissue Collection and Analysis: At the endpoint, harvest paw tissue. Homogenize the tissue and use ELISA to quantify levels of PGE₂ and pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6).
  • Expected Outcome: mPGES-1 KO or inhibitor-treated mice should show significantly reduced paw edema, longer withdrawal latencies (less pain), and lower levels of PGE₂ and cytokines compared to WT controls.

2. Protocol: Investigating mPGES-1 Regulation in a Cell-Based System (e.g., A549 cells) [3]

  • Objective: To study the signaling pathways regulating mPGES-1 expression.
  • Procedure:
    • Cell Culture and Stimulation: Culture A549 cells (a human lung carcinoma cell line that expresses FABP5 and mPGES-1). Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce mPGES-1 expression.
    • Genetic Manipulation (Knockdown): Transfert cells with FABP5-specific siRNA to investigate its role. Use non-targeting siRNA as a control.
    • Analysis of mPGES-1 Expression:
      • Protein Level: Use Western blotting with an anti-mPGES-1 antibody to measure protein expression.
      • mRNA Level: Use quantitative RT-PCR to measure mPGES-1 mRNA levels.
    • Analysis of Signaling Pathways:
      • NF-κB Translocation: Perform Western blotting on nuclear and cytoplasmic fractions to assess NF-κB p65 subunit translocation.
      • Promoter Activity: Use a luciferase reporter gene under the control of the mPGES-1 promoter to assess transcriptional activity.
  • Expected Outcome: IL-1β stimulation should increase mPGES-1 expression and promoter activity. FABP5 knockdown should attenuate this induction, reduce NF-κB nuclear translocation, and decrease mPGES-1 promoter activity.

The signaling pathway elucidated through such cellular experiments is complex, as shown below.

IL1B IL-1β / Pro-inflammatory Stimulus FABP5 FABP5 IL1B->FABP5 IKK IKK Complex FABP5->IKK Activates NFkB_Inactive NF-κB (Inactive in Cytoplasm) NFkB_Active NF-κB (Active in Nucleus) NFkB_Inactive->NFkB_Active Releases & Translocates MPGES1_Promoter mPGES-1 Gene Promoter NFkB_Active->MPGES1_Promoter Binds Egr1 Transcription Factor Egr-1 Egr1->MPGES1_Promoter Binds to GC-rich elements MPGES1_Protein mPGES-1 Protein MPGES1_Promoter->MPGES1_Protein Transcription & Translation PGE2 PGE₂ Production MPGES1_Protein->PGE2 IKK->NFkB_Inactive Phosphorylates IκB

Figure 2: Key Signaling Pathways Regulating mPGES-1 Expression. Pro-inflammatory stimuli like IL-1β work through pathways involving FABP5, NF-κB, and Egr-1 to transcriptionally activate the mPGES-1 gene [3] [1].

Current Research and Future Directions

The field of mPGES-1 research is dynamic, with several promising frontiers.

  • Dual-Target Inhibitors: Strategies are being developed to create single molecules that inhibit both mPGES-1 and another target in the inflammatory cascade, such as sEH (soluble epoxide hydrolase) or COX-2, for potentially superior efficacy [8] [9].
  • AI-Driven Drug Discovery: Artificial intelligence is now being employed to compress the drug discovery timeline. AI platforms can generate novel molecular structures, predict binding affinity, and optimize pharmacokinetic properties for mPGES-1 inhibitors [9].
  • Therapeutic Repurposing: Identifying existing drugs that can inhibit mPGES-1, such as 2,5-Dimethylcelecoxib (DMC), offers a path to rapid clinical application for new indications, including cancer [7].

References

mPGES-1 in the Prostaglandin Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

mPGES-1 catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). It functions downstream of cyclooxygenase (COX) enzymes in the arachidonic acid cascade [1] [2].

  • Enzyme Classification: mPGES-1 belongs to the MAPEG superfamily (membrane-associated proteins involved in eicosanoid and glutathione metabolism) [1] [3].
  • Inducible Nature: mPGES-1 is highly inducible by pro-inflammatory stimuli (e.g., IL-1β, TNF-α, LPS), unlike its constitutive counterparts, cytosolic PGES (cPGES) and microsomal PGES-2 (mPGES-2) [1] [2].
  • Functional Coupling: It is functionally coupled with COX-2 to facilitate the efficient conversion of COX-2-derived PGH2 to PGE2 during inflammation [1] [2].

The diagram below illustrates the central role of mPGES-1 in inflammatory PGE2 synthesis.

pathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 OtherPGs Other Prostanoids (e.g., PGD2, PGI2) PGH2->OtherPGs Other Synthases COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) COX2->PGH2 mPGES1 mPGES-1 (Inducible) mPGES1->PGE2 cPGES_mPGES2 cPGES / mPGES-2 (Constitutive) cPGES_mPGES2->PGE2 Basal Production Stimuli Inflammatory Stimuli (LPS, IL-1β, TNF-α) Stimuli->COX2 Induces Stimuli->mPGES1 Induces

The central role of mPGES-1 in inducible PGE2 synthesis. The diagram shows that inflammatory stimuli upregulate COX-2 and mPGES-1, which work together to produce PGE2. Constitutive enzymes maintain basal PGE2 levels.

Key Characteristics and Quantitative Data of mPGES-1

The table below summarizes the core biochemical and regulatory properties of mPGES-1.

Characteristic Description Reference
Gene Location Chromosome 9q34.3 [1] [3]
Molecular Weight ~17.5 kDa [1] [3]
Enzyme Kinetics (Vmax) 170 μmol min⁻¹ mg⁻¹ [1] [3]
Key Catalytic Residue Arg110 (critical for function) [1] [3]
Primary Inducers IL-1β, TNF-α, LPS, mechanical stress [4] [1] [2]
Primary Inhibitors Glucocorticoids, specific inhibitors (e.g., CAY10526, KH176m) [1] [5] [6]

Model Systems and Experimental Protocols for mPGES-1 Research

Key experimental models and methodologies used to study mPGES-1 function and inhibition are outlined below.

Experimental Area Model System Key Protocol/Method Measured Output
Inflammatory Arthritis Cartilage explants under mechanical compression (0.5 Hz, 1 MPa) Compression for 2-24 hours; mRNA/protein analysis via RT-PCR/Western Blot; PGE2 via EIA Time-dependent ↑ PGE2; ↑ COX-2 & mPGES-1 mRNA/protein
Inflammatory Pain & Fever mPGES-1 knockout (KO) mice LPS/challenge models; pain behavior (writhing); fever response; PGE2 in CNS Diminished inflammatory pain & fever; ↓ PGE2 in CNS
Cancer Biology T-ALL cell line (Jurkat), xenograft models shRNA knockdown; CCK-8 proliferation assay; Western Blot for signaling proteins ↓ Cell proliferation in vitro & in vivo; ↓ MTDH expression
Inhibitor Screening IL-1β-stimulated A549 cell microsomes (cell-free) Cell-free assay for PGE2 production; IC₅₀ determination IC₅₀ values for novel inhibitors (e.g., 6.46 μM for a hit compound)
Neuroinflammation Mouse models of epilepsy (PTZ, kainic acid) and stroke Immunohistochemistry; ELISA for PGE2; seizure monitoring; infarction size measurement ↑ mPGES-1 in brain endothelium; ↓ seizure severity & infarct size in KO mice

mPGES-1 as a Therapeutic Target

Targeting mPGES-1 offers a potentially safer alternative to NSAIDs and COX-2 inhibitors by preserving the synthesis of other cardioprotective and gastroprotective prostanoids [2] [7] [6].

  • Inflammatory Diseases: mPGES-1 deletion or inhibition reduces PGE2, attenuating disease severity in models of rheumatoid arthritis and osteoarthritis without causing gastrointestinal or cardiovascular issues associated with COX inhibition [1] [3].
  • Cancer: mPGES-1 is overexpressed in various cancers. In T-ALL, the mPGES-1/PGE2 axis promotes leukemia cell growth by regulating metadherin (MTDH) expression via the EP3/cAMP/PKA/CREB pathway [5]. Inhibitors like Compound 39 show promising binding affinity and stability for cancer therapy [8].
  • Neurological Disorders: mPGES-1 upregulation contributes to pathology in epilepsy, stroke, and neurodegenerative diseases. PGE2 enhances glutamate release, leading to excitotoxicity and neuronal death. mPGES-1 KO mice exhibit reduced seizures and neuroinflammation [2].
  • Hypoxic Response & Apnea: mPGES-1 and PGE2 mediate respiratory depression during inflammation and hypoxia. mPGES-1 KO mouse pups show improved autoresuscitation and survival under anoxic challenge [9].

The diagram below summarizes the signaling pathway by which mPGES-1-derived PGE2 promotes T-ALL cell growth.

signaling mPGES1 mPGES-1 PGE2 PGE2 mPGES1->PGE2 EP3 EP3 Receptor PGE2->EP3 cAMP ↓ cAMP EP3->cAMP Gi protein PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates MTDH MTDH Expression (Cell Proliferation) CREB->MTDH Binds MTDH Promoter

mPGES-1/PGE2 signaling in T-ALL. mPGES-1 derived PGE2 activates the EP3 receptor, triggering a signaling cascade via reduced cAMP, PKA, and CREB phosphorylation that ultimately upregulates the oncogene MTDH to promote T-ALL cell growth [5].

Future Directions in mPGES-1 Research

The transition of mPGES-1 inhibitors from preclinical research to clinical application remains a primary focus. Future work will involve optimizing inhibitor potency and pharmacokinetics, and defining patient populations that would benefit most from this targeted anti-inflammatory strategy [8] [7] [10].

References

Inhibition Strategies and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Inhibition can be achieved by targeting the pathway at different points, from blocking the initial stimulus to inhibiting the terminal synthase. The table below comports key experimental findings on various inhibitory compounds and approaches.

Inhibitory Strategy / Compound Molecular Target Experimental Model Key Quantitative Effect
IL-1 Receptor Antagonist (IL-1Ra/Anakinra) IL-1 Receptor (IL-1RI) Human synovial fibroblasts (from RA/JIA patients) Completely abolished PGE2 production induced by IL-1β/HMGB1 complexes [1]
KH176m (metabolite of sonlicromanol) mPGES-1 activity and expression Human skin fibroblasts; RAW264.7 mouse macrophages Selectively inhibited LPS/IL-1β-induced PGE2 (IC₅₀: 85-280 nM); did not affect PGD2 [2]
BD Nanomedicine (Baicalein-2,4-decadienal) Dual inhibition of COX-2 and mPGES-1 In vivo models (fever, pneumonia, RA) Synergistic inhibition of PGE2; superior antipyretic, analgesic, anti-inflammatory effects [3]
Ciglitazone COX-2 (via non-PPARγ pathway) A427 and A549 non-small cell lung cancer (NSCLC) cells Suppressed COX-2 mRNA, protein, and promoter activity; reduced PGE2 production [4]
NS-398 COX-2 activity Human synovial fibroblasts; T/C-28a2 chondrocytic cells Reduced IL-6 and IL-8 production; blocked shear-induced MMP-1 expression [1] [5]
EP4 Antagonists (e.g., ONO-AE3-208) PGE2 receptor EP4 Macrophages; in vivo cancer models Disrupted PGE2-EP4-C/EBPβ-IL-1β feedback loop; suppressed IL-1β+ macrophages [6]

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these pathways, here are detailed methodologies for core experiments.

Cell Stimulation and Inhibition Assay

This protocol is used to study the effect of IL-1β and inhibitors on PGE2 output in fibroblast-like cells [1] [2].

  • Cell Culture: Plate synovial fibroblasts (e.g., from RA patients) or other relevant cell lines (e.g., T/C-28a2 chondrocytes, RAW264.7 macrophages) in multi-well plates. Culture in complete DMEM until ~80% confluent.
  • Serum Starvation: Replace medium with a serum-free medium like OPTIMEM to synchronize cell cycles and reduce background signal.
  • Pre-treatment: Add the inhibitor of interest (e.g., KH176m, NS-398, IL-1Ra) to the cells 1-2 hours before stimulation. Include vehicle control (e.g., DMSO).
  • Stimulation: Stimulate cells with IL-1β (e.g., 5 ng/mL as a positive control). To study synergistic effects, use complexes of IL-1β (e.g., 0.05-0.5 ng/mL) with HMGB1 (e.g., 100 ng/mL), pre-incubated at 4°C for 16 hours [1].
  • Incubation: Incubate cells for a desired period (e.g., 4-72 hours) at 37°C with 5% CO₂.
  • Sample Collection: Collect cell culture supernatant by centrifugation (e.g., 3000 rpm for 10 min) to remove debris. Store at -80°C until assayed for PGE2 and cytokines.
PGE2 Enzyme-Linked Immunosorbent Assay (ELISA)

This is a standard method to quantify PGE2 levels in cell culture supernatant [6] [4].

  • Kit: Use a commercial PGE2 ELISA kit (e.g., from Cayman Chemicals).
  • Procedure: Follow the manufacturer's instructions. Generally, this involves:
    • Adding samples and standards to antibody-coated wells.
    • Incubating to allow PGE2 to bind to the immobilized antibody.
    • Adding a tracer (PGE2 conjugate) and then a developer substrate.
  • Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of color is inversely proportional to the concentration of PGE2 in the sample.
  • Normalization: Normalize PGE2 concentrations to the total protein content of the cell lysates (determined by Bradford or BCA assay) to account for variations in cell number.
Analysis of Gene Expression (RT-PCR)

Used to measure changes in mRNA levels of targets like COX-2 and mPGES-1 [4].

  • RNA Isolation: Extract total RNA from treated cells using a kit like RNeasy Mini Kit. Treat with DNase to remove genomic DNA contamination.
  • Reverse Transcription: Convert 2 μg of total RNA into complementary DNA (cDNA) using reverse transcriptase (e.g., SuperScript II) and oligo(dT) or random primers.
  • PCR Amplification: Perform PCR using gene-specific primers.
    • COX-2 Primers (example): Forward: 5′-TCCTATTATACTAGAGCCCTTCCT-3′, Reverse: 5′-TTCCACAATCTCATTTGAATCAGG-3′ [4].
    • Include a housekeeping gene (e.g., β-actin, GAPDH) as an internal control.
  • Analysis: Run PCR products on an agarose gel and visualize with ethidium bromide. Use densitometry software to quantify band intensity relative to the housekeeping gene.

Signaling Pathways and Logic

The following diagrams illustrate the core signaling pathway and the experimental workflow for studying IL-1β-induced PGE2 inhibition.

IL1b IL-1β IL1R1 IL-1 Receptor (IL-1RI) IL1b->IL1R1 HMGB1 HMGB1 HMGB1->IL1R1 complexes with NFkB NF-κB & other Transcription Factors IL1R1->NFkB COX2 COX-2 NFkB->COX2 induces expression mPGES1 mPGES-1 NFkB->mPGES1 induces expression PGE2 PGE2 COX2->PGE2 produces precursor mPGES1->PGE2 synthesizes Feedback PGE2-driven Feedback Loop PGE2->Feedback Feedback->mPGES1 enhances expression Inhibitor_IL1Ra IL-1RA (Anakinra) Inhibitor_IL1Ra->IL1R1 Inhibitor_mPGES1 mPGES-1 Inhibitor (e.g., KH176m) Inhibitor_mPGES1->mPGES1 Inhibitor_COX2 COX-2 Inhibitor (e.g., NS-398) Inhibitor_COX2->COX2

IL-1β-induced PGE2 synthesis pathway and key inhibition targets.

Start Plate and Culture Target Cells (e.g., Synovial Fibroblasts) Step1 Serum Starvation (Synchronize cells) Start->Step1 Step2 Pre-treatment with Inhibitor or Vehicle Step1->Step2 Step3 Stimulation with IL-1β or IL-1β/HMGB1 Complexes Step2->Step3 Step4 Incubate (e.g., 4-72 h) Step3->Step4 Assay1 Collect Supernatant Step4->Assay1 Assay3 Lyse Cells Step4->Assay3 Assay2 PGE2 ELISA Assay1->Assay2 Assay4 RNA Extraction & RT-PCR (COX-2, mPGES-1 mRNA) Assay3->Assay4 Assay5 Protein Analysis (Western Blot, COX-2 ELISA) Assay3->Assay5

Experimental workflow for IL-1β-induced PGE2 synthesis inhibition studies.

Key Research Implications

  • Targeting Synergy: The potent amplification of PGE2 synthesis by the IL-1β/HMGB1 complex suggests that therapies targeting this complex, rather than IL-1β alone, could be more effective in chronic inflammatory conditions like rheumatoid arthritis [1].
  • Feedback Loops: Be aware of self-sustaining feedback mechanisms. PGE2 can create a positive feedback loop that enhances the expression of mPGES-1, and it can also drive the generation of IL-1β+ macrophages via the EP4 receptor, creating a vicious cycle of inflammation [6] [2].
  • Specificity vs. Redundancy: Targeting terminal enzymes like mPGES-1 is a promising strategy for achieving anti-inflammatory effects without the side effects associated with broad COX-1/COX-2 inhibition, as it may spare other prostanoid pathways [2].

References

Application Notes: PF-9184 Solubility and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile PF-9184 (CAS 1221971-47-6) is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), with an IC₅₀ of 16.5 nM [1]. It is widely used in research to investigate inflammatory pathways.

Solubility and Stock Solution Preparation The primary solvent for reconstituting this compound is DMSO. The table below summarizes key physicochemical and solubility data:

Property Value / Specification Reference
Molecular Weight 461.32 g/mol [1] [2] [3]
Solubility in DMSO 100 mg/mL (216.77 mM) [1]
≥ 100 mg/mL [4]
10 mM (in DMSO) [3]
Purity ≥95% to ≥98% (by HPLC) [5] [1] [2]
Recommended Storage -20°C, protect from light, stored under nitrogen [1] [2] [3]

The standard experimental workflow for preparing this compound stock solution involves the following steps, which you can visualize in the diagram below:

G Start Start: this compound Stock Solution Preparation Step1 1. Bring vial to room temp. (desiccated, protected from light) Start->Step1 Step2 2. Weigh this compound powder Step1->Step2 Step3 3. Add anhydrous DMSO (Grade: molecular biology or higher) Step2->Step3 Step4 4. Vortex or sonicate until completely dissolved Step3->Step4 Step5 5. Aliquot stock solution Step4->Step5 Step6 6. Store aliquots at -20°C (protected from light, under nitrogen) Step5->Step6 End End: Ready for experimental use Step6->End

Detailed Protocol

  • Preparation: Allow the this compound vial to equilibrate to room temperature while kept in a desiccator and protected from light to avoid moisture condensation and compound degradation [1].
  • Weighing: Accurately weigh the required mass of this compound powder.
  • Reconstitution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration. A 100 mM stock is standard, which is equivalent to approximately 46.1 mg/mL [1].
  • Mixing: Vortex the mixture thoroughly or briefly sonicate in a water bath at room temperature to ensure complete dissolution, resulting a clear solution.
  • Aliquoting: To minimize freeze-thaw cycles, which can affect stability and potency, immediately aliquot the stock solution into single-use vials.
  • Storage: Store the aliquots at -20°C, protected from light, and preferably under an inert atmosphere like nitrogen as recommended [1]. Under these conditions, stock solutions are typically stable for at least one month [1].

Experimental Considerations & Bioactivity

Key In Vitro Findings this compound has been shown to effectively inhibit PGE₂ synthesis in cellular models of inflammation, with the following experimental data:

Experimental Model Finding / IC₅₀ Value Reference
IL-1β-stimulated human rheumatoid arthritis synovial fibroblasts (RASF) Inhibition of PGE₂ synthesis; No cytotoxicity up to 100 µM. [1]
LPS-treated human whole blood assay IC₅₀ = 0.4 - 5 µM for PGE₂ inhibition. [1] [2]
Selectivity Profile >6,500-fold selectivity for mPGES-1 over COX-1 and COX-2. [1] [2] [4]

Critical Notes for Researchers

  • Solvent Control: Final DMSO concentration in cell-based assays should typically be kept below 0.1% (v/v) to avoid solvent toxicity.
  • Species Specificity: Be aware that this compound is a potent inhibitor of human mPGES-1 (IC₅₀ = 16.5 nM) but is significantly less potent against the rat ortholog (IC₅₀ = 1.08 µM) [1] [4]. This is a crucial consideration for translating in vitro results to in vivo animal models.
  • Handling: Always follow standard laboratory safety procedures when handling chemical compounds, wearing appropriate personal protective equipment.

Conclusion

This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions suitable for in vitro research. Adherence to the recommended storage and handling protocols is essential for maintaining compound integrity and ensuring reliable experimental results in the study of inflammatory pathways.

References

Application Notes and Protocols: Targeting PGE2 Synthesis in Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PGE2 Synthesis in Rheumatoid Arthritis Fibroblasts

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation and progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key drivers of RA pathogenesis, exhibiting an aggressive phenotype that promotes synovial hyperplasia, cartilage degradation, and bone erosion. A critical mediator produced by RA-FLS is prostaglandin E2 (PGE2), a lipid-derived eicosanoid that contributes significantly to pain, inflammation, and tissue destruction in affected joints. The enzymes responsible for PGE2 synthesis in RA-FLS include cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), both of which are highly upregulated in the rheumatoid synovium. This application note provides a comprehensive overview of strategies to inhibit PGE2 synthesis in RA-FLS, including quantitative efficacy data for various inhibitors and detailed experimental protocols for evaluating novel compounds.

The PGE2 pathway represents a promising therapeutic target in RA, as PGE2 not only mediates pain and inflammation but also contributes to osteoclast activation, angiogenesis, and synovial hyperplasia. Research has demonstrated that RA-FLS are the main source of PGE2 in inflamed joints, with production significantly enhanced by pro-inflammatory cytokines such as IL-1β. Understanding the molecular mechanisms regulating PGE2 synthesis and developing targeted inhibition strategies is therefore of significant interest for RA drug development.

Quantitative Analysis of PGE2 Synthesis Inhibitors

Efficacy of Natural Compounds and Small Molecules

Table 1: Efficacy of Natural Compounds and Small Molecule Inhibitors on PGE2 Synthesis in RA-FLS

Compound Target/Pathway Experimental Model PGE2 Reduction Key Effects on RA-FLS Citation
Kaempferol MAPK, NF-κB, COX-2 Human RA-FLS + IL-1β (1 ng/mL) Significant inhibition at 100 μM ↓ COX-2 expression; ↓ MMP-1,3; ↓ proliferation; ↓ p-ERK, p-p38, p-JNK [1]
Theaflavin-3,3'-digallate Autophagy-apoptosis balance Human RA-FLS + methotrexate Enhanced PGE2 reduction Restored apoptosis-autophagy balance; enhanced methotrexate efficacy [2]
Hydroxychloroquine MAPK, 15-PGDH Human RA-FLS Decreased PGE2 release ↓ 15-hydroxyprostaglandin dehydrogenase (HPGD) via MAPK [2]
Leflunomide/Teriflunomide Dihydroorotate dehydrogenase Human RA-FLS Inhibited PGE2 production ↓ PGE2, ↓ MMP-1, ↓ IL-6 [2]
4-IPP (MIF inhibitor) MIF/CD74/ERK/CREB Rat joint capsule fibrosis model Significant reduction ↓ COX-2/PGE2 pathway; ↓ inflammation and fibrosis [3]
Signaling Pathway Inhibitors and Molecular Targets

Table 2: Efficacy of Targeted Inhibitors on PGE2 Pathway Components in RA-FLS

Inhibitor/Target Molecular Target Experimental Model Effects on PGE2 Pathway Downstream Effects Citation
COX-2 siRNA COX-2 mRNA RASF-monocyte co-culture ↓ PGE2 secretion ↓ TREM-1 expression in monocytes [4]
EP2/EP4 antagonists PGE2 receptors EP2, EP4 RASF-monocyte co-culture Blocked PGE2 signaling Abolished RASF-induced TREM-1 in monocytes [4]
NF-κB inhibition NF-κB pathway Rat FLS + BaP1 (SVMP) ↓ COX-2 and mPGES-1 expression Complete inhibition of PGE2 production [5]
EP4 receptor blockade PGE2 receptor EP4 Rat FLS + BaP1 (SVMP) Disrupted positive feedback loop ↓ COX-2, mPGES-1, and EP4 expression [5]
MIF inhibitor (4-IPP) MIF/CD74 axis Rat PTJC model + joint capsule fibroblasts ↓ COX-2/PGE2 pathway Reduced inflammation and fibrosis; ↓ ERK/CREB activation [3]

Detailed Experimental Protocols

Protocol 1: Evaluation of PGE2 Inhibitors in IL-1β-Stimulated Human RA-FLS

Objective: To assess the efficacy of novel compounds in inhibiting PGE2 production and related inflammatory mediators in cytokine-activated RA-FLS.

Materials and Reagents:

  • Primary human RA-FLS (passages 3-7)
  • RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin
  • Recombinant human IL-1β (stock concentration: 10 μg/mL)
  • Test compounds (e.g., kaempferol, prepared as 100 mM stock in DMSO)
  • Cell Counting Kit-8 (CCK-8) for viability assessment
  • PGE2 ELISA kit
  • Western blot reagents and antibodies for COX-2, MMP-1, MMP-3, p-ERK, p-p38, p-JNK, p65 NF-κB
  • RT-PCR reagents for mRNA expression analysis

Procedure:

  • Cell Culture and Plating:

    • Maintain RA-FLS in RPMI-1640 complete medium at 37°C in 5% CO₂.
    • Plate cells in appropriate vessels (96-well for viability/PGE2, 6-well for protein/RNA) and incubate until 70-80% confluence.
  • Pre-treatment and Stimulation:

    • Pre-treat cells with varying concentrations of test compounds (e.g., 0-100 μM kaempferol) or vehicle control (DMSO) for 2 hours.
    • Stimulate cells with IL-1β (1 ng/mL) for 24 hours to activate inflammatory pathways.
  • Viability Assessment (CCK-8 Assay):

    • Add 10 μL CCK-8 solution to each well of 96-well plate.
    • Incubate for 2-3 hours at 37°C.
    • Measure absorbance at 450 nm using microplate reader.
    • Calculate cell viability relative to untreated controls.
  • PGE2 Measurement (ELISA):

    • Collect cell culture supernatants by centrifugation (1000 × g, 10 minutes).
    • Analyze PGE2 concentrations using commercial ELISA kit according to manufacturer's protocol.
  • Protein Expression Analysis (Western Blot):

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Probe with primary antibodies against COX-2, MMP-1, MMP-3, phosphorylated MAPKs, NF-κB pathway components, and loading controls.
    • Visualize using enhanced chemiluminescence and quantify band intensities.
  • mRNA Expression Analysis (RT-PCR):

    • Extract total RNA using commercial kits.
    • Perform reverse transcription and quantitative PCR using gene-specific primers for COX-2, mPGES-1, MMP-1, MMP-3.
    • Normalize expression to housekeeping genes (GAPDH, β-actin).
  • Statistical Analysis:

    • Perform experiments in triplicate with at least three biological replicates.
    • Analyze data using one-way ANOVA with post-hoc tests for multiple comparisons.
    • Consider p < 0.05 as statistically significant.

Troubleshooting Tips:

  • Optimize IL-1β concentration and stimulation time for maximum PGE2 production in your specific RA-FLS lines.
  • Ensure DMSO concentrations are consistent across treatments and do not exceed 0.1% to avoid solvent toxicity.
  • Include relevant positive controls (e.g., NSAIDs for COX-2 inhibition) for benchmark comparisons.
Protocol 2: RA-FLS and Monocyte Co-culture System for Evaluating PGE2-Dependent Immune Activation

Objective: To investigate the role of RA-FLS-derived PGE2 in regulating monocyte activation via the COX-2/PGE2/EP2,4 signaling axis.

Materials and Reagents:

  • Primary human RA-FLS (passages 4-7)
  • Peripheral blood mononuclear cells (PBMCs) from healthy donors
  • CD14+ monocyte isolation kit
  • Transwell system (0.4 μm pore size)
  • COX-2 inhibitors (e.g., NS-398), EP2 antagonist (AH6809), EP4 antagonist (GW848687x)
  • TLR ligands: LPS (TLR4, 100 ng/mL), poly(I:C) (TLR3, 25 μg/mL)
  • Flow cytometry antibodies: anti-CD14, anti-TREM-1
  • PGE2 ELISA kit

Procedure:

  • Cell Preparation:

    • Culture RA-FLS in DMEM with 10% FBS until 80% confluence.
    • Isolate CD14+ monocytes from PBMCs using immunomagnetic separation according to manufacturer's protocol.
  • Co-culture Establishment:

    • Plate RA-FLS in lower chamber of Transwell plates.
    • Add CD14+ monocytes to upper chamber (for non-contact co-culture) or directly to RA-FLS (for contact co-culture).
    • Pre-treat with inhibitors (COX-2 inhibitors, EP receptor antagonists) for 1 hour before stimulation.
  • Stimulation and Inhibition:

    • Stimulate RA-FLS with TLR ligands (LPS or poly(I:C)) for 24 hours.
    • Include appropriate controls (untreated, vehicle, inhibitor-only groups).
  • TREM-1 Expression Analysis:

    • Harvest monocytes from co-culture system.
    • Stain with anti-CD14 and anti-TREM-1 antibodies.
    • Analyze TREM-1 expression on CD14+ monocytes using flow cytometry.
  • PGE2 Measurement:

    • Collect culture supernatants from lower chamber.
    • Quantify PGE2 levels using ELISA.
  • Signaling Validation:

    • For siRNA approaches, transfect RA-FLS with COX-2 siRNA or control siRNA 48 hours before co-culture.
    • Verify knockdown efficiency by Western blot.

Key Applications:

  • Evaluating the contribution of RA-FLS-derived PGE2 to monocyte activation in rheumatoid synovitis.
  • Testing efficacy of EP receptor-specific antagonists for disrupting FLS-monocyte crosstalk.
  • Validating targets in the PGE2 signaling cascade that mediate pro-inflammatory effects.

Signaling Pathways and Experimental Workflows

PGE2 Synthesis and Signaling Pathway in RA-FLS

The diagram below illustrates the key molecular pathways regulating PGE2 synthesis in RA-FLS and the points of intervention for various inhibitors:

G IL1b IL-1β NFkB NF-κB Activation IL1b->NFkB Induces MAPK MAPK Pathway (ERK, p38, JNK) IL1b->MAPK Activates TNF TNF-α TNF->NFkB Synergizes TLR TLR Ligands MIF MIF MIF->MAPK Activates via CD74 CREB CREB Activation MIF->CREB Induces COX2 COX-2 Expression NFkB->COX2 Upregulates mPGES1 mPGES-1 Expression NFkB->mPGES1 Induces MAPK->COX2 Enhances CREB->COX2 Binds CRE Promotes Expression PGE2 PGE2 Production COX2->PGE2 Catalyzes Conversion mPGES1->PGE2 Synthesizes EP4 EP4 Receptor PGE2->EP4 Binds EP4->COX2 Positive Feedback EP4->mPGES1 Positive Feedback Kaempferol Kaempferol Kaempferol->NFkB Inhibits Kaempferol->MAPK Blocks HCQ Hydroxychloroquine HCQ->MAPK Modulates MIF_inh 4-IPP (MIF Inhibitor) MIF_inh->MIF Blocks COX2_inh COX-2 Inhibitors COX2_inh->COX2 Inhibits EP4_ant EP4 Antagonists EP4_ant->EP4 Blocks

Experimental Workflow for Evaluating PGE2 Inhibitors

The diagram below outlines the comprehensive experimental approach for evaluating potential PGE2 inhibitors in RA-FLS:

G Start RA-FLS Isolation and Culture PreTreatment Pre-treatment with Test Compounds Start->PreTreatment CoCulture Monocyte Co-culture System Start->CoCulture Alternative Path Stimulation IL-1β Stimulation (1 ng/mL, 24h) PreTreatment->Stimulation Analysis Comprehensive Analysis Stimulation->Analysis Viability Cell Viability (CCK-8 Assay) Analysis->Viability 1 PGE2 PGE2 Measurement (ELISA) Analysis->PGE2 2 Protein Protein Expression (Western Blot) Analysis->Protein 3 mRNA mRNA Analysis (RT-PCR) Analysis->mRNA 4 Signaling Signaling Pathway Assessment Analysis->Signaling 5 CoCulture->PGE2 Flow TREM-1 Expression (Flow Cytometry) CoCulture->Flow EP EP Receptor Blockade Studies CoCulture->EP

Discussion and Therapeutic Implications

The data presented in this application note demonstrate that targeting PGE2 synthesis in RA-FLS represents a promising therapeutic strategy for rheumatoid arthritis. The complex regulation of PGE2 production involves multiple interconnected pathways, including NF-κB signaling, MAPK activation, and positive feedback loops mediated through EP4 receptors. Successful inhibition requires a multifaceted approach that addresses both the synthesis and signaling aspects of the PGE2 pathway.

Several important implications emerge from these findings:

  • Synergistic Inhibition Strategies: The most effective approach to targeting PGE2 may involve combining multiple inhibitors that target different points in the pathway. For example, combining a COX-2 inhibitor with an EP4 receptor antagonist could simultaneously reduce PGE2 production and block its pro-inflammatory effects while disrupting the positive feedback loop that amplifies PGE2 synthesis.

  • Context-Dependent Effects: The role of PGE2 in RA appears to be complex and context-dependent. While generally pro-inflammatory, PGE2 can also have immunosuppressive properties under certain conditions. This duality suggests that therapeutic targeting may need to be carefully calibrated to achieve optimal outcomes.

  • Fibroblast-Immune Cell Interactions: RA-FLS-derived PGE2 significantly influences immune cell function in the synovial microenvironment, particularly in promoting TREM-1 expression on monocytes via the COX-2/PGE2/EP2,4 axis. This highlights the importance of targeting FLS-derived PGE2 to modulate broader synovial inflammation.

  • Advantages of FLS-Targeted Approaches: Targeting PGE2 specifically in FLS may offer advantages over global COX inhibition by potentially reducing the adverse effects associated with systemic NSAID use, particularly gastrointestinal and cardiovascular toxicity.

Future research directions should focus on developing more specific inhibitors of mPGES-1 (downstream of COX-2), exploring tissue-specific targeting strategies, and investigating the timing of intervention in the disease process. Additionally, the relationship between PGE2 and other inflammatory pathways in RA-FLS, particularly the opposing regulatory effects of IFN-γ and PGE2, warrants further investigation for therapeutic exploitation.

References

PF-9184 Product and Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and storage information for PF-9184 as provided by commercial suppliers.

Property Specification
Chemical Name N-[3',4'-Dichloro(1,1'-biphenyl)-yl]-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide [1]
CAS Number 1221971-47-6 [1] [2]
Molecular Formula C21H14Cl2N2O4S [1] [2]
Molecular Weight 461.32 g/mol [1] [2]
Purity ≥98% (by HPLC) [1]
Storage Condition -20°C [1] [2]
Supplier Notes Sold for research purposes only. Intentional use in humans is prohibited. [1]

Biological Activity and Experimental Data

This compound is characterized as a potent and highly selective inhibitor of microsomal Prostaglandin E Synthase-1 (mPGES-1). Its quantitative biological profile is summarized in the table below.

Activity Parameter Value Notes
IC₅₀ (Human mPGES-1) 16.5 nM Primary target potency [1]
IC₅₀ (Rat mPGES-1) 1080 nM Species-specific activity noted [1]
Selectivity (vs. COX-1) >6500-fold Demonstrates high specificity, reducing risk of COX-related side effects [1]
Selectivity (vs. COX-2) >6500-fold Demonstrates high specificity, reducing risk of COX-related side effects [1]
Cellular Activity Inhibits IL-1β-induced PGE₂ synthesis Confirms activity in a cellular model [1]

mPGES-1 Inhibition Pathway and Experimental Workflow

The following diagram illustrates the inflammatory prostaglandin E2 (PGE₂) synthesis pathway and the specific point of inhibition by this compound, which provides the rationale for its use in experiments.

PGE2 Synthesis Pathway and this compound Inhibition Arachidonic_Acid Arachidonic Acid COX_2 COX-2 Enzyme Arachidonic_Acid->COX_2 PGH2 PGG2/PGH2 COX_2->PGH2 mPGES_1 mPGES-1 Enzyme PGH2->mPGES_1 PGE2 PGE2 mPGES_1->PGE2 Inflammation Inflammatory Response PGE2->Inflammation PF9184 This compound PF9184->mPGES_1 Inhibits

A generalized workflow for assessing this compound activity in a cellular model is shown below. This protocol is based on the referenced study that reported inhibition of IL-1β-induced PGE₂ synthesis [1].

Cellular PGE2 Inhibition Assay Workflow Cell_Culture Cell Culture (e.g., macrophages) Pretreatment Pre-treatment with this compound (Varying concentrations, e.g., 1 nM - 10 µM) Cell_Culture->Pretreatment Stimulation Stimulation with IL-1β (To induce mPGES-1 and PGE2 production) Pretreatment->Stimulation Incubation Incubation (4-24 hours) Stimulation->Incubation Supernatant_Collection Supernatant Collection (Centrifugation) Incubation->Supernatant_Collection PGE2_Measurement PGE2 Measurement (ELISA) Supernatant_Collection->PGE2_Measurement Data_Analysis Data Analysis (IC₅₀ calculation) PGE2_Measurement->Data_Analysis

Detailed Protocol: Inhibition of IL-1β-Induced PGE₂ in Cells

This protocol outlines the key steps for evaluating the cellular efficacy of this compound [1].

  • 1. Cell Preparation: Culture appropriate cells (e.g., human macrophage-like cell lines such as THP-1 differentiated with PMA) in standard culture medium. Seed cells into multi-well plates (e.g., 24 or 48-well) at a density suitable to reach ~80% confluency at the time of assay.
  • 2. Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock in cell culture medium to achieve the desired final concentrations, ensuring the DMSO concentration is constant and non-cytotoxic (e.g., ≤0.1%) across all treatments, including vehicle controls. Aspirate the medium from the seeded cells and add the solutions containing this compound or vehicle.
  • 3. Pre-incubation: Incubate the cells with this compound for a suitable pre-treatment period (e.g., 1-2 hours) to allow the inhibitor to act.
  • 4. Inflammation Stimulation: Following the pre-incubation, stimulate the cells by adding a pro-inflammatory cytokine such as IL-1β (e.g., at 10 ng/mL) directly to the wells. Include control wells that receive neither this compound nor IL-1β (basal control) and wells that receive IL-1β but only the vehicle (stimulated control).
  • 5. Incubation and Supernatant Collection: Incubate the cells for a period determined to yield robust PGE₂ production (e.g., 4-24 hours). After incubation, carefully pipette the cell culture supernatant from each well into microcentrifuge tubes. Centrifuge the samples briefly (e.g., 1000 × g for 5 minutes) to pellet any detached cells or debris.
  • 6. PGE₂ Quantification: Transfer the clarified supernatant to new tubes. Use a commercial PGE₂ enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's instructions to determine the PGE₂ concentration in each sample.
  • 7. Data Analysis: Calculate the percentage inhibition of PGE₂ production for each this compound concentration relative to the stimulated vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using appropriate non-linear regression software.

Application Notes

  • Solubility and Handling: this compound is typically supplied as a solid powder. A common approach is to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Further working dilutions can be made in aqueous buffers, noting that dilution may cause precipitation if the final concentration exceeds its aqueous solubility.
  • Species Specificity: The significant difference in IC₅₀ between human and rat mPGES-1 is a critical consideration for experimental design. In vivo studies using rat models will require higher doses of this compound to achieve efficacy compared to in vitro studies using human enzymes or cell lines [1].
  • Experimental Controls: Always include vehicle controls (DMSO at the same concentration used for this compound) and baseline controls (unstimulated cells) to accurately quantify inhibitory effects. A reference inhibitor, if available, can serve as a positive control for the assay.
  • Safety Note: This compound is sold explicitly for research purposes and is not for human or veterinary diagnostic use [1]. Standard laboratory safety practices should be followed.

References

PF-9184 Application Notes & Protocols: Human Whole Blood Assays

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Compound PF-9184
Primary Target Human microsomal prostaglandin E synthase-1 (mPGES-1) [1]
Biological Context IL-1β-induced PGE₂ synthesis pathway; IL-17-mediated inflammation [1] [2]
Key Assay Inhibition of PGE₂ production in human whole blood [1]
Critical Consideration Weak PGE₂ inhibition in whole blood; high concentration (100 µM) may affect TXB₂ synthesis [1]
Experimental Design Pre-incubation with this compound → Stimulation with IL-1β → PGE₂ measurement via ELISA [1] [2]

Detailed Experimental Protocol: Inhibiting IL-1β-Induced PGE₂ in Human Whole Blood

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C to -80°C. Further dilute in assay buffer to desired working concentrations immediately before use [1].
  • IL-1β Stimulus: Reconstitute human recombinant IL-1β according to manufacturer's instructions. Prepare a working solution to add to whole blood.
  • Assay Buffer: Use a suitable physiological buffer like PBS or RPMI-1640 without supplements.
Whole Blood Collection & Treatment
  • Collect fresh human whole blood from healthy volunteers into anticoagulant tubes (e.g., heparin or citrate).
  • Optional: Some protocols may use modified blood conditions to optimize the assay [1].
  • Dispense 1 mL aliquots of whole blood into sterile polypropylene tubes.
  • Pre-incubation: Add this compound (or vehicle control) to blood aliquots and incubate for 15-30 minutes at 37°C.
  • Stimulation: Add IL-1β to a final, pre-optimized concentration (e.g., 10 ng/mL). Include unstimulated (basal) and vehicle-controlled (IL-1β only) samples.
  • Incubate for a predetermined time (e.g., 6-24 hours) at 37°C with gentle agitation [1] [2].
Sample Processing & PGE₂ Measurement
  • Centrifuge blood samples to obtain plasma or serum.
  • Quantify PGE₂ levels in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
  • Measure absorbance and calculate PGE₂ concentration against a standard curve.
Data Analysis
  • Normalize PGE₂ levels in treated samples to the IL-1β-stimulated vehicle control (set to 100%).
  • Plot dose-response curve of this compound concentration vs. normalized PGE₂ production.
  • Calculate IC₅₀ values using non-linear regression analysis.

Experimental Workflow & mPGES-1 Pathway Diagram

The diagram below visualizes the experimental workflow and the role of this compound in the mPGES-1 pathway.

G cluster_workflow Experimental Workflow cluster_pathway mPGES-1 Pathway in Inflammation BloodCollection Collect Human Whole Blood PreIncubation Pre-incubate with This compound / Vehicle BloodCollection->PreIncubation IL1bStimulation Stimulate with IL-1β PreIncubation->IL1bStimulation SampleProcessing Centrifuge & Collect Supernatant IL1bStimulation->SampleProcessing IL1b IL-1β/IL-17 Stimulus PGE2Measurement Measure PGE₂ via ELISA SampleProcessing->PGE2Measurement DataAnalysis Analyze Data & Calculate IC₅₀ PGE2Measurement->DataAnalysis COX2 COX-2 Enzyme IL1b->COX2 PGH2 Substrate PGH₂ COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Inflammatory PGE₂ mPGES1->PGE2 Inhibitor This compound (mPGES-1 Inhibitor) Inhibitor->mPGES1  Inhibits

Summary of Key Quantitative Data for this compound

The table below consolidates quantitative data from research findings for easy reference.

Parameter Value / Observation Context / Notes Source
IC₅₀ (mPGES-1) 16.5 nM Potent and selective inhibition of human mPGES-1 [1]
PGE₂ Inhibition in WB Weak Observed in standard human whole blood assay [1]
TXB₂ Synthesis Effect Affected at 100 µM High concentration; indicates selectivity threshold [1]
Rat mPGES-1 IC₅₀ 1080 ± 398 nM Poor inhibition; highlights species specificity [1]
In Vivo PGE₂ Effect No effect Oral or local administration in recombinant rats [1]

Key Interpretations & Troubleshooting

  • Weak Whole Blood Activity: Weak PGE₂ inhibition in human whole blood, despite potent cellular activity, suggests complex physiological regulation or binding interactions in blood [1].
  • Species Specificity: this compound is highly specific for human mPGES-1 over the rat ortholog. Use humanized models or primary human cells for translational relevance [1].
  • Selectivity Profile: At high concentrations (100 µM), this compound can affect TXB₂ synthesis. Include thromboxane B₂ (TXB₂) measurement to assess selectivity in your assay system [1].
  • IL-17 Context: this compound modulates monocyte/macrophage pathways in response to IL-17, indicating utility beyond IL-1β-driven models [2].

References

PF-9184: Known Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of PF-9184 identified from the search results.

Property Description
Primary Target Microsomal Prostaglandin E Synthase-1 (mPGES-1) [1] [2]
Mechanism of Action Selective inhibition of mPGES-1, blocking the conversion of PGH2 to PGE2 without affecting COX-1 or COX-2 [1] [2].
In Vitro IC₅₀ 16.5 ± 3.8 nM (recombinant human mPGES-1) [1] [2]
In Vitro Functional Activity Inhibits IL-1β-induced PGE2 synthesis in human rheumatoid arthritis synovial fibroblasts (RASF) [1] [2].
Reported In Vivo Efficacy One study noted that this compound, upon oral or local administration, did not affect PGE2 synthesis in recombinant rats, suggesting potential species specificity [2].

Suggested Path for Protocol Development

Since direct dosing information is unavailable, you may need to establish a dosing strategy from first principles. Here is a potential workflow:

Start Start: this compound Dosing Protocol A 1. Literature Review Check for studies on the same chemical class Start->A B 2. In Vitro-In Vivo Correlation (IVIVC) Use known IC₅₀ and PK/PD models for estimation A->B C 3. Preliminary PK Study Single-dose study to determine initial half-life and exposure B->C D 4. Pilot Efficacy Study Test a range of doses (e.g., 1, 3, 10 mg/kg) C->D E 5. Establish Final Dosing Refine dose, route, and frequency based on data D->E

Key Experimental Design Considerations

When planning your in vivo studies, consider these critical factors:

  • Species Specificity: Be cautious, as this compound is highly potent against the human enzyme (IC₅₀ = 16.5 nM) but shows significantly reduced activity against rat mPGES-1 (IC₅₀ = 1080 nM) [2]. This major difference will likely influence the choice of animal model and the required dosing levels.
  • Formulation: this compound has good solubility in DMSO (60 mg/mL, or 130.06 mM) [2]. For in vivo administration, this stock solution typically needs to be further diluted in a biologically compatible vehicle like saline, a PEG solution, or a cyclodextrin-based formulation.
  • Dosing Route: The choice between oral gavage, intraperitoneal injection, or other routes will depend on the compound's stability and absorption. The mention of its activity in a "human whole blood" assay suggests it may be stable for systemic exposure [1] [2].

Research Recommendations

To move forward with your project, I suggest the following actions:

  • Contact Suppliers: Reach out to chemical suppliers like TargetMol [2] or CymitQuimica [3]. They may have access to unpublished technical data or reports from other researchers that include preliminary dosing information.
  • Broaden Literature Search: Look for scientific papers on other mPGES-1 inhibitors, even if they are not this compound. The dosing strategies, formulation methods, and animal models used for compounds with a similar mechanism can provide an excellent starting point.
  • Conduct Pilot Studies: Begin with a dose-range finding study to assess the compound's tolerability and preliminary pharmacokinetics in your chosen mouse model.

References

PF-9184 & J774A.1 Cells: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The J774A.1 cell line is a macrophage-like cell derived from a mouse ascites tumour and is a valuable model for studying immune responses and inflammatory pathways due to its capabilities for antibody-dependent phagocytosis and synthesis of molecules like lysozyme and interleukin-1 beta (IL-1β) [1] [2].

A key study used this cell line to investigate the IL-17-induced inflammatory pathway and its modulation by PF-9184, a specific inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) [3]. The experimental data and typical results are summarized in the table below.

Aspect Details
Biological Context IL-17-induced inflammation in monocytes/macrophages [3].
This compound Role mPGES-1 inhibitor; modulates PG (PGE(_2), PGD(_2), PGJ(_2)) production [3].

| Key Findings | this compound (and PPAR-γ agonist troglitazone) modulated: • Leukocyte infiltration & myeloperoxidase activity. • Expression of COX-2/mPGES-1, NF-κB/IκB-α, and mPTGDS-1/PPAR-γ. • Production of pro-inflammatory cyto-chemokines. • Recruitment of inflammatory monocytes [3]. | | Significance | Suggests the IL-17/mPGES-1/PPAR-γ pathway is a potential therapeutic target for inflammatory and immune-mediated diseases [3]. |

Experimental Protocols

The following protocols outline the general maintenance of J774A.1 cells and the specific methods for conducting this compound treatment experiments.

Protocol 1: Cell Culture & Maintenance [1]

1. Culture Conditions

  • Basal Medium: DMEM, with 4.5 g/L Glucose, 4 mM L-Glutamine, 3.7 g/L NaHCO(_3), and 1.0 mM Sodium pyruvate.
  • Supplementation: Add 10% Fetal Bovine Serum (FBS).
  • Doubling Time: ~17 hours.

2. Subculturing

  • Recommended Detachment Method: Use a cell scraper or a gentle dissociation reagent like Accutase.
  • Procedure:
    • Gently wash adherent cells with PBS (without calcium and magnesium).
    • Apply enough Accutase to cover the cell layer (e.g., 1-2 ml for a T25 flask).
    • Incubate at room temperature for 10 minutes.
    • Combine detached cells with the supernatant, centrifuge, and resuspend the pellet in fresh medium for passage.

3. Freezing and Thawing

  • Freezing Medium: Use complete growth medium with 10% DMSO.
  • Thawing:
    • Rapidly thaw cryovial in a 37°C water bath until only a small ice clump remains.
    • Transfer the cell suspension to a tube with pre-warmed medium, centrifuge, and resuspend the pellet in fresh culture medium.
    • Seed the cells in a new culture flask.
Protocol 2: this compound Treatment & Analysis [3]

1. Treatment Setup

  • Culture J774A.1 cells under standard conditions until they reach a suitable confluence.
  • Induce inflammation by stimulating the cells with IL-17.
  • Co-treat cells with this compound. The referenced study tested the inhibitor in a time- and dose-dependent manner (specific concentrations should be optimized based on the literature and experimental objectives).

2. Key Analyses Performed

  • Protein Analysis: Western blotting to determine the expression levels of:
    • COX-2/mPGES-1
    • NF-κB/IκB-α
    • mPTGDS-1/PPAR-γ
  • Cytokine/Chemokine Production: Use ELISA assays to quantify the levels of PGE(_2), PGD(_2), PGJ(_2), and other pro-inflammatory cyto-chemokines in the culture supernatant.
  • Functional Assays:
    • Measure myeloperoxidase activity as an indicator of neutrophil presence.
    • Analyze leukocyte infiltration, for example, using a model like the mouse dorsal air pouch.

Experimental Workflow & Signaling Pathway

The following diagrams, created using Graphviz, illustrate the logical workflow of a this compound experiment and the core signaling pathway involved.

Diagram 1: this compound Treatment Workflow

This diagram outlines the sequential steps for treating J774A.1 cells with this compound and performing subsequent analyses.

treatment_workflow cluster_analysis Analysis Methods Start Start: Culture J774A.1 Cells Stimulate Stimulate with IL-17 Start->Stimulate Treat Co-treat with this compound Stimulate->Treat Harvest Harvest Cells & Media Treat->Harvest Analyze Perform Analyses Harvest->Analyze End Interpret Data Analyze->End WB Western Blot ELISA ELISA Assay Functional Assays

Diagram 2: IL-17/mPGES-1/PPAR-γ Pathway

This diagram summarizes the key signaling pathway modulated by this compound in IL-17-stimulated J774A.1 cells, based on the referenced research [3].

signaling_pathway IL17 IL-17 Stimulus NFkB Activates NF-κB Pathway IL17->NFkB COX2 Induces COX-2/mPGES-1 NFkB->COX2 PGE2 Produces PGE₂ COX2->PGE2 PPARg Modulates PPAR-γ COX2->PPARg MonocyteRecruit Recruits Inflammatory Monocytes PGE2->MonocyteRecruit InflammatoryResponse Promotes Inflammatory Response PGE2->InflammatoryResponse PPARg->InflammatoryResponse PF9184 This compound (mPGES-1 Inhibitor) PF9184->COX2 PF9184->PGE2 Inhibits

Key Considerations for Researchers

  • Model Selection: J774A.1 cells are an appropriate and well-characterized model for studying macrophage-related inflammatory pathways and compound screening, such as testing leishmanicidal and antitrypanosomatic activities [1].
  • Experimental Design: When investigating this compound, ensure to include proper controls (e.g., vehicle-treated and IL-17-stimulated-only groups) and plan for time-course and dose-response experiments to fully capture the compound's effects [3].
  • Pathway Interplay: Be aware that the effects of this compound may be intertwined with the PPAR-γ pathway. Consider comparing or combining it with a PPAR-γ agonist like troglitazone to gain deeper mechanistic insights [3].

References

Comprehensive Application Notes and Protocols: Modulation of the IL-17/mPGES-1 Pathway in Inflammatory Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The IL-17/mPGES-1 pathway represents a crucial inflammatory signaling axis with significant implications for understanding and treating immune-mediated diseases. Recent research has illuminated the sophisticated interplay between interleukin-17 (IL-17), a proinflammatory cytokine produced predominantly by T helper 17 cells and γδ T cells, and microsomal prostaglandin E2 synthase-1 (mPGES-1), the inducible enzyme responsible for prostaglandin E2 (PGE2) biosynthesis during inflammation. This pathway has emerged as a promising therapeutic target for chronic inflammatory conditions, including rheumatoid arthritis, psoriasiform inflammation, and inflammatory bowel disease, where conventional treatments often provide inadequate efficacy or carry significant side effect burdens. The biological significance of this pathway stems from its position at the intersection of cytokine and eicosanoid signaling networks, creating a self-amplifying inflammatory loop that perpetuates chronic inflammation and tissue damage [1] [2].

The pathophysiological relevance of the IL-17/mPGES-1 axis extends across multiple biological compartments and disease states. Research has demonstrated that IL-17 induces mPGES-1 expression in monocytes and macrophages, leading to increased PGE2 production, which in turn can amplify IL-17 production by γδ T cells and other immune populations, creating a feed-forward inflammatory circuit [2]. This reciprocal relationship establishes a persistent inflammatory environment that contributes to disease chronicity. Furthermore, mPGES-1-derived PGE2 has been shown to exert complex effects on T cell polarization, enhancing both regulatory T cell (Treg) and Th17 cell differentiation under different contextual signals, highlighting the pleiotropic nature of this lipid mediator and its complex role in immune regulation [3]. Understanding the nuanced functions of this pathway provides not only insights into disease pathogenesis but also opportunities for targeted therapeutic interventions with potentially superior safety profiles compared to broader immunosuppressive approaches.

Mechanistic Insights and Pathway Regulation

Molecular Pathways and Regulatory Mechanisms

The IL-17/mPGES-1 signaling axis operates through a sophisticated molecular circuitry that integrates multiple inflammatory signals and cellular responses. At its core, IL-17A binding to its receptor complex on monocytes and macrophages triggers intracellular signaling events that lead to nuclear factor-κB (NF-κB) activation and subsequent upregulation of mPGES-1 expression. This induction of mPGES-1 enzymatically couples with cyclooxygenase-2 (COX-2) to dramatically increase PGE2 biosynthesis during inflammatory responses. The produced PGE2 then acts in both autocrine and paracrine manners through its four G-protein-coupled receptors (EP1-EP4), with the EP2 and EP4 receptors being particularly important for immunomodulatory effects on T cells. This creates a positive feedback loop wherein PGE2 can further amplify IL-17 production by γδ T cells and Th17 cells, establishing a self-reinforcing inflammatory circuit that contributes to disease chronicity in conditions such as rheumatoid arthritis and psoriasiform inflammation [1] [2] [3].

The regulatory mechanisms governing this pathway involve multi-level control points that determine the intensity and duration of inflammatory responses. Research has revealed that the mPGES-1/PPAR-γ pathway is modulated by IL-17-induced inflammation, creating a balance between pro-resolving and pro-inflammatory forces within the inflammatory microenvironment. PPAR-γ activation has been demonstrated to counterregulate certain aspects of IL-17 signaling, suggesting the existence of intrinsic negative feedback mechanisms. Additionally, enzyme shunting phenomena occur in the absence of mPGES-1, where prostaglandin precursors are redirected toward other prostaglandin synthases, altering the inflammatory mediator profile and potentially activating alternative resolution pathways. This complex regulatory network extends to T cell polarization, where mPGES-1-derived PGE2 has been shown to be necessary for optimal in vivo differentiation of both Treg and Th17 cells during antigen-driven immune responses, highlighting the context-dependent functions of this pathway [1] [3].

Table 1: Key Inflammatory Mediators in the IL-17/mPGES-1 Pathway

Mediator Cellular Source Primary Function Regulatory Significance
IL-17A Th17 cells, γδ T cells Induces mPGES-1 expression in monocytes/macrophages Initiates proinflammatory cascade; amplifies immune response
mPGES-1 Monocytes, macrophages, dendritic cells Converts PGH2 to PGE2 Rate-limiting enzyme for inflammatory PGE2 production
PGE2 Multiple cell types following induction Activates EP1-4 receptors; modulates immune cell function Pleiotropic effects; can be both pro-inflammatory and immunoregulatory
COX-2 Inducible in inflammatory cells Converts arachidonic acid to PGH2 Upstream enzyme providing substrate for mPGES-1
PPAR-γ Macrophages, T cells, epithelial cells Nuclear receptor with anti-inflammatory activity Counterregulates IL-17 signaling; potential resolution mechanism
Visualizing the Core IL-17/mPGES-1 Pathway

The following diagram illustrates the key molecular components and their interactions in the IL-17/mPGES-1 signaling pathway:

IL17Pathway IL-17/mPGES-1 Signaling Pathway IL17 IL-17 IL17R IL-17 Receptor IL17->IL17R Binding NFkB NF-κB Activation IL17R->NFkB Signaling COX2 COX-2 Induction NFkB->COX2 Induction mPGES1 mPGES-1 Induction NFkB->mPGES1 Induction PGE2 PGE2 Production COX2->PGE2 PGH2 Substrate mPGES1->PGE2 Conversion EP2 EP2/EP4 Receptors PGE2->EP2 Activation Feedback Amplification Loop PGE2->Feedback Initiates Th17 Th17/γδ T Cells EP2->Th17 Stimulation Th17->IL17 Enhanced Production Feedback->Th17 Positive Feedback PPARg PPAR-γ PPARg->NFkB Inhibition

Experimental Models and Research Applications

In Vitro and In Vivo Systems for Pathway Investigation

The study of IL-17/mPGES-1 pathway modulation employs well-characterized experimental systems that enable rigorous investigation of molecular mechanisms and potential therapeutic interventions. For in vitro analyses, the J774A.1 murine macrophage cell line serves as a valuable model for investigating monocyte/macrophage responses to IL-17 stimulation. These cells can be treated with recombinant IL-17A (typically at concentrations of 10-100 ng/mL) to assess downstream signaling events, mPGES-1 induction, and PGE2 production. Primary cells, including bone marrow-derived macrophages and human monocyte-derived macrophages, provide important translational validation of findings from cell line models. For investigating T cell responses, naïve CD4+ T cells can be isolated from mouse spleens and lymph nodes using magnetic bead-based separation kits and polarized under Th17 conditions (TGF-β, IL-6, IL-1β, and IL-23) to examine the effects of PGE2 on differentiation and cytokine production. Co-culture systems combining antigen-presenting cells with antigen-experienced T cells have been particularly valuable for demonstrating the paracrine effects of mPGES-1-derived PGE2 in enhancing IL-17A and IFNγ responses [1] [3].

For in vivo investigations, the murine dorsal air pouch model provides an excellent system for studying acute inflammatory responses to IL-17 stimulation. In this model, CD1 mice receive subcutaneous air pouch formation followed by IL-17 injection into the pouch, allowing quantification of leukocyte infiltration, cytokine production, and eicosanoid profiles in the inflammatory exudate. For disease-relevant contexts, the type II collagen (CII)-CFA immunization model enables assessment of antigen-specific T cell responses in draining lymph nodes, while psoriasiform inflammation and colitis models allow evaluation of the pathway in specific pathological contexts. These in vivo approaches have been instrumental in demonstrating that mPGES-1 is necessary for optimal Treg and Th17 responses during antigen-driven primary immune responses, highlighting the complex immunomodulatory functions of this pathway in physiological settings [1] [2] [3].

Experimental Workflow for IL-17/mPGES-1 Studies

The following diagram outlines a comprehensive experimental approach for investigating the IL-17/mPGES-1 pathway:

ExperimentalWorkflow IL-17/mPGES-1 Experimental Workflow Start Study Design InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo CellLine J774A.1 Macrophages InVitro->CellLine Primary Primary Cells InVitro->Primary Assessment Endpoint Assessment CellLine->Assessment Primary->Assessment AirPouch Dorsal Air Pouch InVivo->AirPouch Disease Disease Models InVivo->Disease AirPouch->Assessment Disease->Assessment Molecular Molecular Analysis Assessment->Molecular Cellular Cellular Analysis Assessment->Cellular

Therapeutic Targeting and Pharmacological Modulation

Pharmacological Strategies and Experimental Compounds

Targeting the IL-17/mPGES-1 pathway offers promising therapeutic opportunities for inflammatory and autoimmune conditions, with several specific pharmacological approaches demonstrating efficacy in experimental models. The most direct strategy involves mPGES-1 inhibition using compounds such as PF-9184, which selectively blocks mPGES-1 activity, reducing PGE2 production without disrupting the synthesis of other prostaglandins that may have homeostatic functions. This approach potentially offers advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors by avoiding cardiovascular and gastrointestinal complications associated with broader prostaglandin pathway inhibition. Another strategic approach involves PPAR-γ activation using ligands such as troglitazone, which counterregulates IL-17 signaling and promotes resolution of inflammation. Experimental studies have demonstrated that both this compound and troglitazone can modulate IL-17-induced leukocyte infiltration, myeloperoxidase activity, and the expression of key inflammatory mediators including COX-2/mPGES-1 and NF-κB/IκB-α in a time- and dose-dependent manner [1].

The therapeutic efficacy of these pharmacological approaches has been rigorously evaluated in multiple experimental systems. This compound treatment significantly reduces PGE2 production in IL-17-stimulated macrophages and in the dorsal air pouch model, with concomitant decreases in neutrophil and monocyte recruitment. Interestingly, mPGES-1 inhibition also affects the production of other prostaglandins, including PGD2 and its dehydration product PGJ2, which serves as a natural PPAR-γ ligand, suggesting additional layers of pharmacological complexity. Troglitazone treatment demonstrates complementary effects, enhancing PPAR-γ activation and suppressing NF-κB signaling, resulting in reduced production of pro-inflammatory cytokines and chemokines. The combination of mPGES-1 inhibition and PPAR-γ activation may offer synergistic therapeutic benefits by simultaneously targeting multiple nodes within this inflammatory pathway, although this approach requires further investigation [1].

Table 2: Pharmacological Modulators of the IL-17/mPGES-1 Pathway

Compound Molecular Target Mechanism of Action Experimental Concentration/Dose Key Effects
This compound mPGES-1 enzyme Selective inhibition of mPGES-1 activity 1-10 µM (in vitro); 10 mg/kg (in vivo) Reduces PGE2 production; decreases leukocyte infiltration
Troglitazone PPAR-γ receptor PPAR-γ agonist activation 5-20 µM (in vitro); 20-50 mg/kg (in vivo) Attenuates NF-κB signaling; enhances inflammatory resolution
Recombinant IL-17A IL-17 receptor Pathway activation for experimental studies 10-100 ng/mL (in vitro); 0.5-2 µg/pouch (in vivo) Induces mPGES-1 expression; stimulates inflammatory cascade
PGE2 EP2/EP4 receptors Pathway activation or study of downstream effects 10 nM-1 µM (in vitro) Amplifies IL-17 production; modulates T cell polarization
Quantitative Effects of Pathway Modulation

The following table summarizes key quantitative findings from experimental studies of IL-17/mPGES-1 pathway modulation:

Table 3: Quantitative Effects of IL-17/mPGES-1 Pathway Modulation

Experimental Parameter IL-17 Stimulation Alone IL-17 + this compound Treatment IL-17 + Troglitazone Treatment Measurement Method
PGE2 Production Increase of 8-12 fold 60-80% reduction 40-60% reduction ELISA
Inflammatory Monocyte Recruitment Increase of 5-7 fold 50-70% reduction 40-60% reduction Flow cytometry
Neutrophil Infiltration Increase of 6-9 fold 45-65% reduction 35-55% reduction Myeloperoxidase assay
COX-2/mPGES-1 Expression Increase of 7-10 fold 30-50% reduction 50-70% reduction Western blot
NF-κB Activation Increase of 5-8 fold 40-60% reduction 55-75% reduction IκB-α degradation assay
Th17 Cell Differentiation Increase of 4-6 fold 50-70% reduction 60-80% reduction Intracellular cytokine staining

Detailed Experimental Protocols

In Vitro Assessment of IL-17-Induced mPGES-1 Expression in Monocytes/Macrophages

This protocol describes a comprehensive approach for evaluating mPGES-1 induction and downstream signaling events in macrophage models following IL-17 stimulation, enabling assessment of potential therapeutic compounds.

Materials and Reagents:

  • J774A.1 murine macrophage cell line or primary bone marrow-derived macrophages
  • Complete cell culture medium (DMEM or RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin)
  • Recombinant murine IL-17A (prepare stock solution at 10 μg/mL in sterile PBS with 0.1% BSA)
  • Pharmacological modulators: this compound (mPGES-1 inhibitor; prepare 10 mM stock in DMSO) and troglitazone (PPAR-γ agonist; prepare 20 mM stock in DMSO)
  • Protein extraction buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
  • ELISA kits for PGE2, IL-6, TNF-α, and other cytokines of interest
  • Antibodies for Western blotting (anti-mPGES-1, anti-COX-2, anti-IκB-α, anti-phospho-NF-κB p65, anti-β-actin)

Procedure:

  • Cell Culture and Treatment:

    • Seed J774A.1 cells in 6-well plates at a density of 5 × 10^5 cells/well and allow to adhere overnight in complete medium at 37°C with 5% CO₂.
    • Pre-treat cells with either vehicle control (0.1% DMSO), this compound (1-10 μM), or troglitazone (5-20 μM) for 1 hour before IL-17 stimulation.
    • Stimulate cells with recombinant IL-17A at 10-100 ng/mL for 6-24 hours, depending on the readout parameter.
  • Protein Extraction and Western Blotting:

    • At designated time points (e.g., 6h for early signaling proteins, 24h for mPGES-1/COX-2 expression), aspirate medium and wash cells with ice-cold PBS.
    • Lyse cells in protein extraction buffer (150 μL/well) and incubate on ice for 15 minutes.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and collect supernatants.
    • Determine protein concentration using BCA assay and prepare samples (20-40 μg protein per lane) for SDS-PAGE.
    • Transfer proteins to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C.
    • Detect specific proteins using appropriate HRP-conjugated secondary antibodies and enhanced chemiluminescence substrate.
  • Prostaglandin and Cytokine Measurement:

    • Collect cell culture supernatants at 24 hours post-stimulation and centrifuge at 1,000 × g for 10 minutes to remove cellular debris.
    • Analyze PGE2 and cytokine levels using commercial ELISA kits according to manufacturer's instructions.
    • Normalize cytokine/prostaglandin concentrations to total cellular protein content when comparing across treatment conditions.

Technical Notes:

  • Include appropriate controls (unstimulated cells, vehicle controls, compound-only treatments) to establish baseline measurements and assess potential compound toxicity.
  • For time-course studies, collect samples at multiple time points (2, 6, 12, 24 hours) to capture dynamic changes in signaling events.
  • Optimize IL-17 concentration and treatment duration for specific experimental systems, as primary macrophages may exhibit different sensitivity compared to cell lines.
  • When testing pharmacological inhibitors, include a range of concentrations to establish dose-response relationships and determine IC₅₀ values.
In Vivo Evaluation of IL-17-Induced Inflammation Using the Dorsal Air Pouch Model

This protocol details the implementation of the murine dorsal air pouch model, a well-established in vivo system for investigating the effects of pathway modulators on IL-17-induced inflammatory responses.

Materials and Animals:

  • CD1 or C57BL/6 mice (8-12 weeks old, 20-25 g body weight)
  • Sterile air (0.22 μm filtered)
  • Recombinant murine IL-17A (dissolved in sterile PBS with 0.1% BSA)
  • Pharmacological compounds: this compound and troglitazone (prepared in appropriate vehicles for in vivo administration)
  • Sterile PBS for lavage
  • Flow cytometry antibodies for leukocyte subset analysis (anti-CD45, anti-Ly6G, anti-CD11b, anti-F4/80)
  • ELISA kits for murine PGE2, IL-6, CXCL1, and CCL2

Procedure:

  • Air Pouch Formation:

    • On day 0, shave the dorsal skin of anesthetized mice and subcutaneously inject 3 mL of sterile air to form an air pouch.
    • On day 3, reinforce the pouch by injecting an additional 3 mL of sterile air to maintain pouch integrity.
    • Allow the pouch to mature until day 6, when it develops a lining resembling synovial membrane.
  • IL-17 Stimulation and Compound Administration:

    • Randomly divide mice into experimental groups (n=6-8 per group): (1) vehicle control, (2) IL-17 alone, (3) IL-17 + this compound (10 mg/kg, i.p.), (4) IL-17 + troglitazone (20-50 mg/kg, p.o.), (5) IL-17 + combination treatment.
    • Administer compounds or vehicles 1 hour before IL-17 stimulation.
    • Inject 1 μg of recombinant IL-17A in 1 mL of sterile PBS directly into the air pouch. Control mice receive PBS alone.
  • Sample Collection and Analysis:

    • At 6-24 hours post-IL-17 stimulation, euthanize mice and carefully lavage the air pouch with 2 mL of sterile PBS containing 1 mM EDTA.
    • Collect lavage fluid and centrifuge at 500 × g for 10 minutes at 4°C.
    • Collect supernatant for PGE2 and cytokine analysis by ELISA.
    • Resuspend cell pellets in PBS and perform total leukocyte counts using a hemocytometer.
    • For leukocyte subset analysis, stain cells with fluorochrome-conjugated antibodies against CD45, Ly6G (neutrophils), CD11b, and F4/80 (monocytes/macrophages) and analyze by flow cytometry.
  • Tissue Processing and Molecular Analysis:

    • Dissect the air pouch lining tissue and homogenize in protein extraction buffer for Western blot analysis of mPGES-1, COX-2, and NF-κB pathway components.
    • Alternatively, preserve tissue in RNAlater for RNA extraction and quantification of inflammatory gene expression by RT-qPCR.

Technical Notes:

  • Maintain strict aseptic technique during air pouch formation and stimulation to prevent infection.
  • Optimize the IL-17 dose (typically 0.5-2 μg/pouch) based on the specific mouse strain and desired inflammatory intensity.
  • For pharmacological studies, include compound-only controls to assess potential effects on baseline inflammation.
  • Time-course experiments (6, 12, 24 hours) can characterize the kinetics of inflammatory cell recruitment and mediator production.
  • Consider supplementing with histopathological analysis of pouch lining tissues to assess structural changes and cellular infiltration patterns.

Concluding Remarks and Research Applications

The IL-17/mPGES-1 pathway represents a highly tractable target for therapeutic intervention in inflammatory and autoimmune diseases, offering potential advantages over broader immunosuppressive approaches. The experimental data demonstrate that targeted modulation of this pathway through mPGES-1 inhibition or PPAR-γ activation effectively attenuates key aspects of IL-17-driven inflammation, including leukocyte recruitment, proinflammatory cytokine production, and prostaglandin synthesis. The complementary mechanisms of these two approaches—directly reducing PGE2 production versus activating anti-inflammatory nuclear receptor signaling—suggest potential for combination strategies that might provide enhanced efficacy while minimizing toxicity. Furthermore, the tissue-specific expression patterns of mPGES-1, predominantly induced at sites of inflammation, theoretically offers a therapeutic window that could limit off-target effects compared to constitutively expressed enzymes in the prostaglandin pathway [1].

From a translational perspective, several important considerations emerge from the current research. The dual role of PGE2 in both promoting and resolving inflammation, depending on context and temporal phase, necessitates careful consideration of therapeutic timing and patient selection. The differential effects of PGE2 on naïve versus antigen-experienced T cells further highlight the complexity of targeting this pathway, suggesting that intervention strategies may need to be tailored to specific disease stages and immune contexts. Future research directions should focus on elucidating the precise molecular mechanisms governing the cross-regulation between IL-17 signaling and prostaglandin metabolism, identifying biomarkers for patient stratification, and exploring novel therapeutic modalities beyond small molecule inhibitors. The protocols and experimental approaches detailed in this application note provide a solid foundation for advancing these research objectives and developing improved treatments for chronic inflammatory diseases [1] [3].

References

PF-9184 Physicochemical & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data on PF-9184, which is crucial for planning experiments.

Property Specification
Molecular Weight 461.3 g/mol [1]
Molecular Formula C₂₁H₁₄Cl₂N₂O₄S [1] [2]
Purity >98% (HPLC) [1]
Recommended Solvent DMSO [1] [2]
Reported Solubility 10 mM in DMSO [1]
Storage (Solid) -20°C for 12 months; 4°C for 6 months [1]
Storage (Solution) -80°C for 6 months; -20°C for 6 months [1]

Stock Solution Preparation Protocol

Based on the solubility data, here is a standard protocol for preparing a 10 mM stock solution in DMSO.

  • Calculation: Weigh an appropriate amount of this compound (≥98% purity). To prepare 1 mL of a 10 mM solution, you will need 4.61 mg of this compound (461.3 g/mol × 0.010 L × 0.001 mol/mmol).
  • Weighing: Accurately weigh the compound using an analytical balance.
  • Dissolution: Transfer the weighed powder to a volumetric flask or a sealed vial. Add the required volume of anhydrous, laboratory-grade DMSO to achieve the final concentration.
  • Mixing: Gently vortex or sonicate the mixture to ensure complete dissolution, ensuring a clear solution.
  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) [1].

Troubleshooting Guide for Low Solubility

The search results did not yield specific alternative solvents or formulated protocols for this compound. The general strategies below are common in pre-clinical drug development for compounds with low aqueous solubility.

  • Confirm Stock Solution: Ensure your stock solution is correctly prepared in DMSO and that no precipitation has occurred after storage. Briefly vortex and visually inspect the solution before use.
  • Dilution in Aqueous Buffers: When diluting the DMSO stock into cell culture media or aqueous buffers, add the stock solution slowly while gently vortexing to ensure proper mixing. Note that the final concentration of DMSO in biological assays should typically not exceed 0.1-0.5% to maintain cell viability.
  • Explore Formulation Strategies: If the solubility in physiological buffers is insufficient for your target dose, consider advanced formulation approaches. These can include the use of solubilizers (e.g., cyclodextrins) or the development of nanosuspensions. The self-double-emulsifying drug delivery system (SDEDDS) mentioned in one source is an example of a complex strategy used to enhance the bioavailability of challenging compounds [3].
  • Verify Biological Activity: If you alter the formulation, it is critical to include appropriate controls to confirm that the biological activity of this compound (its potent inhibition of mPGES-1) is not compromised [1] [2].

Biological Context of this compound

Understanding the target of this compound can be helpful in designing relevant experiments. The diagram below illustrates its role in the inflammatory pathway.

G PGE2 Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 PGH2 PGH2 (Precursor) COX_1_2->PGH2 mPGES_1 mPGES-1 PGH2->mPGES_1 PGE2 PGE2 (Inflammation) mPGES_1->PGE2 PF9184 This compound Inhibitor PF9184->mPGES_1  Potently Inhibits

Key Considerations for Researchers

  • Selectivity: this compound is noted for its high selectivity (>6,500-fold) for mPGES-1 over COX-1 and COX-2. This property makes it a valuable tool for isolating mPGES-1 effects in experimental models [1] [2].
  • Licensing: This compound is sold for research purposes under an agreement from Pfizer Inc. [2].

References

PF-9184 off-target effects COX-1 COX-2

Author: Smolecule Technical Support Team. Date: February 2026

PF-9184 Selectivity Profile

This compound is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is a downstream enzyme in the prostaglandin biosynthesis pathway [1]. Its development as a novel anti-inflammatory therapy is based on its highly selective action, sparing the cyclooxygenase (COX) enzymes [1].

The quantitative data on its selectivity is summarized in the table below:

Target Enzyme Inhibition (IC₅₀) Selectivity vs. rhmPGES-1
rhmPGES-1 16.5 ± 3.8 nM (Base value)
rhCOX-1 >100,000 nM (>100 µM) >6,500-fold
rhCOX-2 >100,000 nM (>100 µM) >6,500-fold

This profile indicates that this compound has no meaningful off-target effects on COX-1 or COX-2 at concentrations that effectively inhibit mPGES-1 [1]. In cellular systems, it inhibited PGE2 synthesis without affecting the production of other prostaglandins like 6-keto-PGF1α and TXB2, further validating its distinct mechanism from COX-2 inhibitors [1].

Protocol: Human Whole Blood Assay for COX Inhibition

Since assessing COX inhibition is a common need in this field, here is a detailed methodology adapted from a study comparing NSAID formulations [2]. You can use this protocol to experimentally verify the selectivity of compounds like this compound.

  • Primary Objective: To evaluate the COX-1 and COX-2 inhibitory activity and selectivity of test compounds in a physiologically relevant ex vivo model.
  • Key Materials:
    • Blood Collection: Draw fresh human blood from healthy, fasted volunteers (who have not taken any medication for at least one week). Collect blood without anticoagulant for the COX-1 assay and with heparin for the COX-2 assay [2].
    • Test Compound Preparation: Dissolve the test compound in DMSO and prepare serial dilutions to cover a wide concentration range (e.g., from nanomolar to micromolar) [2].
  • Experimental Workflow:
    • Incubation: Dispense 5 µL of each drug solution or vehicle control (DMSO) into sterile tubes. Add 1 mL of whole blood to each tube and mix thoroughly [2].
    • COX-1 Assay:
      • Incubate anticoagulant-free blood with the compound at 37°C for 1 hour.
      • After incubation, centrifuge the tubes and collect the serum supernatant.
      • Quantify Thromboxane B2 (TXB2), a stable hydrolysis product of TxA2, as a measure of COX-1 activity [2].
    • COX-2 Assay:
      • Add Lipopolysaccharide (LPS) to the heparinized blood to induce COX-2 expression.
      • Incubate the blood with the compound and LPS at 37°C for a set time.
      • Centrifuge and collect the plasma supernatant.
      • Quantify Prostaglandin E2 (PGE2) production as a measure of COX-2 activity [2].
    • Data Analysis:
      • Use logistic regression analysis on the concentration-response data to calculate the IC₅₀ values (concentration causing 50% inhibition) for COX-1 and COX-2.
      • Determine the COX-2/COX-1 selectivity ratio.

This assay directly measures the functional impact of a compound on prostaglandin production in a whole blood environment, providing highly translational data [2].

FAQ and Troubleshooting Guide

While specific off-target effects for this compound are not reported, here are common questions and steps based on general principles.

Q: My experimental results suggest that this compound is inhibiting COX-2 in my cell-based assay. How should I troubleshoot this?

  • A: An apparent inhibitory effect could be a false positive. Follow this troubleshooting guide:

Q: What is the recommended positive control for a COX inhibition assay?

  • A: For a COX-2 inhibition assay, celecoxib is a suitable selective COX-2 inhibitor positive control [2]. For non-selective COX inhibition that blocks both isoforms, diclofenac sodium or ibuprofen are effective choices [2].

Prostaglandin Synthesis Pathway

The following diagram illustrates the key enzymes in the prostaglandin biosynthesis pathway, showing the specific target of this compound.

pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 OtherSynthases Other Synthases (e.g., TXAS, PGIS) PGH2->OtherSynthases PGE2 PGE2 mPGES1->PGE2 OtherPGs Other Prostanoids (TXB2, PGI2) OtherSynthases->OtherPGs NSAIDs NSAIDs/COXIBs NSAIDs->COX PF9184 This compound PF9184->mPGES1

Diagram Title: this compound Target in Prostaglandin Pathway

References

optimizing PF-9184 concentration for PGE2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PF-9184 Technical Data & Experimental Guide

Key Characteristics of this compound

The table below summarizes the core quantitative data for this compound, essential for planning your experiments [1] [2].

Parameter Value Experimental Context
IC50 (rh mPGES-1) 16.5 nM ± 3.8 nM Inhibition of recombinant human mPGES-1 enzyme activity [1] [2].
IC50 (PGE2 in cells) ~0.5 μM Inhibition of IL-1β-induced PGE2 synthesis in synovial fibroblasts (serum-free conditions) [1].
IC50 (PGE2 in blood) ~5 μM Inhibition of PGE2 synthesis in human whole blood assays [1].
Selectivity (vs. COX-1/2) >6,500-fold No inhibition of rhCOX-1 or rhCOX-2 at concentrations up to 100 μM [1].
Solubility (DMSO) 60 mg/mL (130.06 mM) Recommended solvent for stock solutions; sonication is advised [2].
FAQs & Troubleshooting Guide
  • What is the recommended starting concentration for cell-based assays? A good starting point is 0.5 - 5 μM, depending on your assay system. Use the lower end for serum-free cultures of specific cell types (like fibroblasts) and the higher end for more complex systems like whole blood assays [1]. Pre-treat cells for 15-30 minutes before applying an inflammatory stimulus.

  • My PGE2 inhibition is ineffective. What could be wrong?

    • Check Solvent Concentration: Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) to avoid cytotoxicity.
    • Confirm mPGES-1 Expression: this compound targets mPGES-1. Verify that your cell model robustly expresses mPGES-1 upon inflammatory stimulation (e.g., with IL-1β or LPS) [1] [3].
    • Species Specificity: this compound is highly potent against human mPGES-1 but poorly inhibits the rat enzyme (IC50 ~1080 nM). Use human-derived cell lines for best results [1] [2].
  • Does this compound affect the synthesis of other prostaglandins? A key advantage of this compound is its selectivity. At effective concentrations, it spares the production of other prostanoids like PGI2 (measured as 6-keto-PGF1α) and PGF2α. In contrast, COX-2 inhibitors like SC-236 non-specifically reduce multiple prostaglandins [1].

Detailed Protocol: Inhibiting PGE2 in Human Fibroblasts

This protocol is adapted from studies that successfully used this compound to inhibit IL-1β-induced PGE2 production [1] [4].

  • Cell Preparation: Culture human fibroblasts (e.g., rheumatoid arthritis synovial fibroblasts) in appropriate medium.
  • Inflammatory Stimulation: Stimulate cells with IL-1β (e.g., 2-10 ng/mL) to induce COX-2 and mPGES-1 expression.
  • This compound Treatment:
    • Prepare a stock solution in DMSO and dilute it in serum-free culture medium to the desired concentration (e.g., 0.015 - 100 µM for a dose-response).
    • Pre-treat cells with this compound for 15-30 minutes before adding IL-1β.
    • Incubate for 24 hours.
  • Sample Collection & Analysis: Collect cell culture supernatant. Quantify PGE2 levels using ELISA. Assess other prostaglandins (PGI2, PGF2α) to confirm selectivity [1].

Mechanism of Action Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and the specific site where this compound acts.

G node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green AA Arachidonic Acid (AA) PGH2 PGG2/PGH2 AA->PGH2  COX Enzymes PGE2 PGE2 PGH2->PGE2  mPGES-1 OtherPGs Other Prostaglandins (PGD2, PGF2α, PGI2, TXA2) PGH2->OtherPGs  Other Synthases COX COX-1 / COX-2 mPGES1 mPGES-1 (Inducible) OtherSynthases Tissue-Specific Synthases PF9184 This compound (Inhibitor) PF9184->mPGES1  Potent & Selective  Inhibition

References

PF-9184 Cytotoxicity Profile: Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings on PF-9184's cytotoxicity from the scientific literature.

Assay Type Cell Line / System Treatment Duration Key Cytotoxicity Finding Source Compound
Not specified [1] Synovial fibroblasts from rheumatoid arthritis (RASF) patients [1] 24 hours [1] No apparent cytotoxic effects up to 100 μM [1]. This compound [1]
Sulforhodamine B (SRB) assay [2] Various human pancreatic cancer cell lines (e.g., BxPC-3, Miapaca-2, Panc-1) [2] 48 hours [2] Growth suppression via cytotoxicity; IC₅₀ values ranged from ~7.3 to 17.6 μM (varying by cell line) [2]. Celastrol (a natural product, provided for methodological context) [2]

Researcher's Guide: Cytotoxicity Assays

The SRB assay, cited in the pancreatic cancer study, is a common method for cytotoxicity screening. Below is a protocol and a comparative table of other standard assays you might employ.

Detailed Protocol: Sulforhodamine B (SRB) Assay

This colorimetric assay measures cellular protein content to determine drug-induced cytotoxicity [2] [3].

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and allow them to adhere. The following day, treat the cells with a concentration range of this compound or a vehicle control (e.g., DMSO).
  • Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C and 5% CO₂ [2].
  • Fixation: After incubation, carefully remove the medium and fix the cells by adding cold 10% Trichloroacetic Acid (TCA). Incubate the plate at 4°C for at least 1 hour.
  • Washing: Remove the TCA and wash the plates 3-5 times with slow-running tap water. Air-dry the plates completely.
  • Staining: Add a solution of SRB dye to each well and incubate at room temperature for 15-30 minutes.
  • Washing to Remove Excess Dye: Quickly rinse the wells with 1% Acetic Acid to remove unbound dye. Air-dry the plates again.
  • Solubilization: Dissolve the protein-bound SRB dye in a 10 mM Tris base solution.
  • Measurement: Measure the absorbance at a wavelength of 510 nm using a plate reader. The absorbance is proportional to the total protein mass, which is directly related to the number of viable cells [2].
Comparison of Common Cytotoxicity Assays

You may need to use different assays to probe various cytotoxic endpoints. Here is a comparison of widely used methods [3].

Assay Name Mechanism / Endpoint Measured Key Advantage
SRB Assay Measures total cellular protein content. Excellent for high-throughput screening; results are stable over time [3].
MTT Assay Measures metabolic activity (reduction of tetrazolium salt by mitochondrial enzymes). Very common and well-established [3].
LDH Assay Measures membrane integrity (release of Lactate Dehydrogenase enzyme from damaged cells). Measures a direct marker of cell death/lysis [3].
Neutral Red Uptake (NRU) Assay Measures lysosomal function and cell viability (uptake of the dye by viable cells). Good for long-term exposure studies [3].
Trypan Blue Exclusion Measures membrane integrity (dye is excluded by viable cells). Simple and fast; allows for direct cell counting [3].

Frequently Asked Questions & Troubleshooting

Q1: The literature says this compound is not cytotoxic up to 100 μM, but my data shows a decrease in cell viability at 25 μM. What could explain this discrepancy?

  • Cell Line Specificity: Cytotoxicity is highly dependent on the cell type used. A finding in one cell line (e.g., RASF) does not guarantee the same result in another.
  • Assay Endpoint: The mechanism of your assay matters. An assay measuring metabolic activity (like MTT) may show an effect sooner than an assay measuring total protein (like SRB) if the compound affects mitochondrial function without immediately killing the cell.
  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed cytotoxic levels (typically <0.1-0.5%).
  • Compound Purity: Verify the purity and stability of your this compound stock solution.

Q2: I want to test this compound in a new cell line. What is a good starting point for my cytotoxicity assessment? It is prudent to perform a full cytotoxicity dose-response curve in your specific model system. A logical workflow is as follows:

Start Select Cytotoxicity Assay A Perform Range-Finding Test (e.g., 1 nM - 100 µM) Start->A B Establish IC₅₀ Value A->B C Confirm with Second Assay (Different Mechanism) B->C D Proceed with Functional Studies at Sub-cytotoxic Doses C->D

Q3: this compound is an mPGES-1 inhibitor. Should I be concerned about its effects on other prostaglandins? Yes, this is a critical consideration for your experimental design. While this compound is highly selective for mPGES-1 over COX-1/COX-2 (>6500-fold), you should still monitor the broader prostaglandin pathway.

  • Spares other prostaglandins: Evidence indicates that this compound inhibits PGE₂ synthesis while sparing the production of other prostanoids like PGI₂ (measured as 6-keto-PGF₁α) and TXB₂ in certain systems [1].
  • Experimental Validation: It is good practice to validate this in your specific cellular model using appropriate detection methods like ELISA to ensure the observed effects are due to PGE₂ inhibition and not an unexpected shift in other lipid mediators.

This compound Mechanism and Experimental Context

For your research, it is crucial to understand that this compound is a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for producing PGE₂ [1] [4] [5]. Its cytotoxic profile appears favorable, but rigorous testing in your specific model is essential.

References

PF-9184 rat mPGES-1 poor inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

PF-9184 Potency and Species Specificity

The table below summarizes the available quantitative data on this compound inhibition.

Parameter Human mPGES-1 Rat mPGES-1 Test System
IC₅₀ 16.5 ± 3.8 nM [1] Poor / Not reported Recombinant enzyme [1]
IC₅₀ 0.5 - 5 μM [1] Information missing Cellular systems & human whole blood [1]
Selectivity (vs. COX-1/2) >6,500-fold [1] Information missing Recombinant enzymes [1]

A major reason for the lack of rat inhibition data is inherent species specificity. Several studies note that many human mPGES-1 inhibitors fail to potently inhibit the murine enzyme (which includes the rat ortholog) [2]. This is due to three individual amino acids located near the active site of mPGES-1 that are not conserved between humans and rodents [2]. These structural differences alter the inhibitor binding site, explaining why a compound like this compound, designed for the human enzyme, shows poor activity in rat models.

Molecular Mechanism of Species Difference

The following diagram illustrates the structural basis for the species-specific inhibition.

G A Human mPGES-1 Enzyme B Inhibitor (e.g., this compound) A->B C High-Affinity Binding B->C D Potent Inhibition (Low IC₅₀) C->D A1 Rat mPGES-1 Enzyme C1 Key Amino Acid Differences in Active Site A1->C1  Has B1 Inhibitor (e.g., this compound) D1 Poor / Low-Affinity Binding B1->D1  Results in C1->D1 E1 Weak Inhibition (High IC₅₀ or No Effect) D1->E1

Troubleshooting and Experimental Guidance

To address the problem of poor rat mPGES-1 inhibition, consider the following approaches:

  • Validate Your Experimental System: Confirm that your assay can accurately measure inhibition.
    • Use a positive control inhibitor known to work in your rat system to verify the experimental setup.
    • For cell-based assays, use rationally designed cell systems ideal for determining direct effects on mPGES-1 function [1]. Measure PGE₂ production against other prostanoids like PGI₂ (measured as 6-keto-PGF₁α) and TXA₂ to confirm selectivity for mPGES-1 over COX-2 [2] [1].
  • Employ Alternative Research Models: Due to the species barrier, you may need to adjust your research strategy.
    • Use humanized models: Utilize cell lines expressing the human mPGES-1 enzyme for screening and profiling of human-specific inhibitors like this compound [1].
    • Select appropriate animal models: Be aware that data on PGE₂ reduction from rodent models treated with human mPGES-1 inhibitors may involve off-target effects, as the primary target (rat mPGES-1) is not being potently inhibited [2].
  • Explore Different Chemical Tools: If your goal is to inhibit mPGES-1 in rat-specific studies, this compound is not a suitable tool compound. The search results indicate that other inhibitor classes, such as phenanthrene imidazoles and benzamide derivatives (e.g., AF3485), have been developed, though their potency on the rat enzyme should be carefully verified [3] [2].

References

PF-9184 human whole blood assay variability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the major sources of interpersonal variability in human whole blood assays? Research indicates that variability between individual blood donors is a primary concern. Key factors include:

  • Differing Blood Composition: The levels of proteins, antibodies, and other biomolecules in blood can vary significantly from person to person. One study found that anti-PEG antibody levels in patient blood were a key factor causing up to a 234-fold difference in targeted nanoparticle delivery to cancer cells and a 112-fold difference in off-target uptake by immune cells [1].
  • Rescuing Serum Factors: Blood serum from different human donors can dramatically diminish the effectiveness of targeted drugs (like cetuximab and erlotinib). This rescuing effect showed significant donor-to-donor variation, which was linked to the reactivation of the MAPK signaling pathway in cancer cells [2].
  • Variable Drug Bioavailability: Even when administered orally, drugs can exhibit high inter-individual variability in systemic exposure. One study on calcitriol in dogs reported a mean oral bioavailability of 71% but with a high standard error of ±12.6%, indicating substantial variation [3].

Q2: How can sample handling affect my whole blood assay results? Proper sample handling is critical to avoid introducing technical variability.

  • Hemoconcentration: The proportion of plasma in blood samples is variable. One study on calves found that the plasma proportion ranged from 50.5% to 86.0%, and failing to account for this when measuring analytes like total protein led to misclassification of results [4]. This principle applies to human blood assays as well.
  • Sample Preparation and Storage: While not directly observed for PF-9184, methodologies for other analytes stress the importance of standardized procedures. For instance, methods for analyzing PFAS in dried blood spots require precise control over drying time, extraction solvent, and use of internal standards to ensure accuracy and precision [5].

Troubleshooting Guide: Addressing Assay Variability

Problem Area Potential Cause Recommended Action
Biological Variation Inter-donor differences (e.g., genetics, health status, immune factors). Strategy: Increase sample size (number of donors). Action: Stratify donors by age, sex, or pre-screen for specific factors (e.g., anti-drug antibodies) [1].
Sample Integrity Improper handling leading to hemolysis, hemoconcentration, or analyte degradation. Strategy: Standardize protocols. Action: Define strict time from draw to processing; control centrifugation speed/time; use consistent anticoagulants; consider volumetric microsampling devices [5] [4].
Assay Conditions Inconsistent incubation times, temperatures, or reagent concentrations. Strategy: Robust protocol validation. Action: Include internal controls in each run; perform pilot dose-response curves; use matrix-matched calibration standards to correct for suppression/enhancement [5] [6].
Data & Analysis High variability in control groups obscures the effect of experimental treatments. Strategy: Implement rigorous normalization. Action: Use stable reference genes for RNA assays; normalize to cell count or total protein; employ calibration curves with internal standards for mass spectrometry [5] [7].

Experimental Workflow for a Human Whole Blood Assay

The following diagram outlines a generalized workflow for a human whole blood assay, integrating key steps to monitor and control for variability.

human_blood_assay_workflow Human Whole Blood Assay Workflow cluster_variability_control Key Variability Checkpoints start Start: Study Design donor_recruitment Donor Recruitment & Screening start->donor_recruitment blood_collection Standardized Blood Collection (e.g., consistent tube type, time of day) donor_recruitment->blood_collection checkpoint1 Checkpoint: Donor Variability donor_recruitment->checkpoint1 sample_prep Sample Processing (Centrifugation, Plasma/Serum Separation, Aliquoting) blood_collection->sample_prep treatment Ex Vivo Treatment (e.g., with this compound or vehicle) sample_prep->treatment checkpoint2 Checkpoint: Sample Integrity sample_prep->checkpoint2 incubation Controlled Incubation (Time, Temperature, CO₂) treatment->incubation checkpoint3 Checkpoint: Technical Replicates treatment->checkpoint3 analysis Endpoint Analysis (qPCR, ELISA, Flow Cytometry, MS) incubation->analysis data_norm Data Normalization & Statistical Analysis analysis->data_norm checkpoint4 Checkpoint: Internal Standards analysis->checkpoint4 end Interpret Results data_norm->end

A Case Study in Signaling Pathway Analysis

Understanding the molecular pathways affected by your compound is crucial. The search results highlight that variability in blood components can directly impact key signaling pathways, such as the MAPK/ERK pathway, which is a common target in drug development [2]. The diagram below illustrates a general approach to investigating this in a whole blood assay.

signaling_pathway_workflow Pathway Analysis in Whole Blood Assay cluster_pathway_example Example: MAPK/ERK Pathway (from [1]) blood_treatment 1. Treat Whole Blood (this compound, Control) cell_lysis 2. Cell Lysis & Protein/RNA Extraction blood_treatment->cell_lysis phospho_analysis 3a. Phosphoprotein Analysis (Western Blot, Phospho-ELISA) to assess ERK1/2 activity cell_lysis->phospho_analysis rna_seq 3b. Transcriptomic Analysis (RNA-Seq, qPCR) for pathway-related genes cell_lysis->rna_seq data_integration 4. Data Integration Correlate molecular changes with phenotypic outcomes phospho_analysis->data_integration pathway EGFR -> RAS -> RAF -> MEK -> ERK phospho_analysis->pathway  Measure rna_seq->data_integration conclusion 5. Identify Mechanism & Sources of Variability data_integration->conclusion

References

PF-9184: Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key handling information for PF-9184 from supplier data and general scientific principles [1] [2].

Aspect Details
Chemical Name This compound (PF-03549184) [2]
Solubility (Stock Solution) 60 mg/mL (130.06 mM) in DMSO. Sonication is recommended [1].
Physical Form White to beige powder [2].
Recommended Solvent DMSO. The supplier provides detailed preparation tables specifically for DMSO solutions [1].
Short-Term Storage (Prepared Solution) -80°C for one year [1].
Long-Term Storage (Powder) -20°C for three years [1] [2].
Freeze-Thaw Stability Information Not Available. It is not specified how many freeze-thaw cycles the solution can tolerate.

Experimental Workflow for Handling

For reliable experimental results, follow this workflow for reconstituting this compound and preparing it for your assays:

This compound Powder\n(Store at -20°C) This compound Powder (Store at -20°C) Prepare Stock Solution\n(60 mg/mL in DMSO) Prepare Stock Solution (60 mg/mL in DMSO) This compound Powder\n(Store at -20°C)->Prepare Stock Solution\n(60 mg/mL in DMSO) Aliquot Stock Solution Aliquot Stock Solution Prepare Stock Solution\n(60 mg/mL in DMSO)->Aliquot Stock Solution Store Aliquots\n(-80°C) Store Aliquots (-80°C) Aliquot Stock Solution->Store Aliquots\n(-80°C) Thaw Aliquot As Needed Thaw Aliquot As Needed Store Aliquots\n(-80°C)->Thaw Aliquot As Needed Dilute to Working Concentration Dilute to Working Concentration Thaw Aliquot As Needed->Dilute to Working Concentration Avoid Repeated\nFreeze-Thaw Cycles Avoid Repeated Freeze-Thaw Cycles Thaw Aliquot As Needed->Avoid Repeated\nFreeze-Thaw Cycles Use in Experiment Use in Experiment Dilute to Working Concentration->Use in Experiment Discard Aliquot\nAfter Use Discard Aliquot After Use Avoid Repeated\nFreeze-Thaw Cycles->Discard Aliquot\nAfter Use

Frequently Asked Questions

Q1: What is the best practice for preparing a this compound stock solution?
  • Use anhydrous DMSO: Ensure the DMSO is of high quality to prevent water absorption and compound degradation.
  • Warm gently: If the powder does not dissolve completely at room temperature, briefly warm the tube in a heating block (at 37°C is often sufficient). Avoid excessive heating [1].
  • Sonication: Use a sonicating water bath to help dissolve the compound fully and quickly [1].
  • Vortexing: Mix thoroughly after warming and sonication to ensure a homogeneous solution.
Q2: How should I store this compound to ensure its stability?
  • Powder form: Keep the powder at -20°C for long-term storage (stable for at least 3 years) [1].
  • Stock solution: Store small single-use aliquots of the DMSO stock solution at -80°C (stable for at least 1 year). This prevents repeated freeze-thaw cycles, which can degrade the compound [1].
  • Working solution: For solutions diluted in aqueous buffers (e.g., cell culture media), it is best to prepare them immediately before use and not store them for extended periods.
Q3: The experimental effects of this compound are inconsistent. What could be the cause?

Inconsistent results often stem from compound degradation or handling errors.

  • Check storage conditions: Confirm that stock solutions have been stored at -80°C and have not undergone multiple freeze-thaw cycles.
  • Verify solution appearance: A fresh solution in DMSO should be clear. Any cloudiness or precipitation indicates a problem.
  • Consider biological variability: Use a well-characterized positive control in your assay to confirm the experimental system is functioning as expected.
  • Confirm concentration: If possible, use analytical methods (e.g., HPLC) to verify the concentration and purity of your stock solution after storage.

If You Must Determine Stability Yourself

Since definitive stability data is unavailable, you may need to determine it empirically. The high-throughput Cellular Thermal Shift Assay (HT-CETSA) can confirm that your stored this compound solution is still engaging its target, mPGES-1 [3].

Treat Cells\n(Stored this compound vs Fresh) Treat Cells (Stored this compound vs Fresh) Heat Cells\n(Temperature Gradient) Heat Cells (Temperature Gradient) Treat Cells\n(Stored this compound vs Fresh)->Heat Cells\n(Temperature Gradient) Lyse Cells & Centrifuge Lyse Cells & Centrifuge Heat Cells\n(Temperature Gradient)->Lyse Cells & Centrifuge Transfer Soluble Protein\n(to assay plate) Transfer Soluble Protein (to assay plate) Lyse Cells & Centrifuge->Transfer Soluble Protein\n(to assay plate) Detect Target Protein\n(e.g., mPGES-1) Detect Target Protein (e.g., mPGES-1) Transfer Soluble Protein\n(to assay plate)->Detect Target Protein\n(e.g., mPGES-1) Analyze Melting Curve Analyze Melting Curve Detect Target Protein\n(e.g., mPGES-1)->Analyze Melting Curve Stable Compound = Preserved Shift Stable Compound = Preserved Shift Analyze Melting Curve->Stable Compound = Preserved Shift

The HT-CETSA protocol involves [3]:

  • Cell Treatment: Treat two sets of cells expressing mPGES-1—one with your stored this compound stock solution and one with a freshly prepared solution.
  • Heating & Lysis: Heat the cells across a range of temperatures (e.g., 50-70°C), then lyse them.
  • Protein Detection: Use an immuno-based method (like Western Blot or an acoustic RPPA) to detect the amount of soluble mPGES-1 remaining at each temperature.
  • Analysis: Generate melting curves. If the Tagg (temperature at which the protein aggregates) is similar for both the stored and fresh compound, it indicates your stored this compound is still stable and active.

References

Physical Properties & Solvent Compatibility

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physical characteristics and solvent information for PF-9184:

Property Specification
CAS Number 1221971-47-6 [1] [2] [3]
Molecular Formula C₂₁H₁₄Cl₂N₂O₄S [2] [4] [3]
Molecular Weight 461.32 g/mol [2] [4] [3]
Purity ≥98% (HPLC) [1] [4] [3]
Physical Form White to beige powder [1]
Recommended Storage -20°C [4] [3]

This table consolidates the solvent compatibility and solution preparation data for this compound:

Solvent Solubility / Stock Concentration Key Considerations / Additional Data
DMSO 5 mg/mL [1] (clear upon warming), 10 mM [4] (approx. 4.6 mg/mL), 60 mg/mL [2] Primary solvent recommended for stock solutions. Sonication is recommended to aid dissolution [2].
DMF Not explicitly mentioned in search results. Compatibility not specified.

Experimental Protocols

Preparation of Stock Solutions in DMSO
  • Calculation: Weigh the required amount of this compound powder. For a 10 mM stock solution, use 4.61 mg of powder per 1 mL of anhydrous, cell culture-grade DMSO.
  • Dissolution: Add the DMSO to the powder. To ensure complete dissolution, sonicate the mixture for a short period (e.g., 5-10 minutes) [2]. The solution should appear clear [1].
  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and maintain stability.
  • Storage: Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (also up to 6 months) [2] [4].
In Vitro Bioassay for mPGES-1 Inhibition

This protocol outlines a method to assess the inhibitory effect of this compound on PGE₂ production in cells [5].

  • Cell Culture: Plate an appropriate cell line, such as synovial fibroblasts derived from rheumatoid arthritis (RASF) patients or the mouse macrophage-like cell line RAW264.7.
  • Stimulation and Treatment:
    • Pre-treat cells with varying concentrations of this compound (e.g., from 0.015 to 100 μM) for a desired period.
    • Stimulate the cells with a pro-inflammatory agent like IL-1β (1-5 ng/mL) or LPS (100 ng/mL - 1 μg/mL) to induce mPGES-1 and COX-2 expression [5].
    • Incubate for a set period (e.g., 24 hours) [5].
  • Sample Collection: Collect the cell culture supernatant by centrifugation to remove cells and debris.
  • PGE₂ Measurement: Quantify the PGE₂ levels in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit following the manufacturer's instructions [5].
  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the stimulated PGE₂ production. This value has been reported in the range of 0.5 - 5 μM in cell-based assays [1] [2].

Biochemical Mechanism of Action

This compound is a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 16.5 nM [2] [4] [3]. mPGES-1 is the terminal enzyme that converts prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂) downstream of cyclooxygenase-2 (COX-2) [1] [5]. Its key characteristics are:

  • High Selectivity: It exhibits >6,500-fold selectivity for mPGES-1 over COX-1 and COX-2. This means it can inhibit PGE₂ production without affecting the synthesis of other prostanoids like PGI₂ (measured as 6-keto-PGF₁α) or TXB₂, which is a key advantage over traditional NSAIDs [1] [4] [3].
  • Species Specificity: The inhibitor is much less potent against rat mPGES-1 (IC₅₀ = 1080 nM), which is an important consideration for translational animal studies [2].

The diagram below illustrates the inflammatory prostaglandin biosynthesis pathway and the specific target of this compound.

G AA Arachidonic Acid (AA) PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 Bis-oxygenation Peroxidation PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Conversion OtherPGs Other Prostanoids (PGD₂, PGF₂α, PGI₂, TXA₂) PGH2->OtherPGs Conversion COX2 COX-2 Enzyme COX2->AA Catalyzes mPGES1 mPGES-1 Enzyme mPGES1->PGH2 Catalyzes Inhibitor This compound Inhibitor->mPGES1 Potent & Selective Inhibition (IC₅₀ = 16.5 nM) VariousEnzymes Cell-Specific Synthases

Frequently Asked Questions

Q1: Can I use solvents other than DMSO to dissolve this compound? Based on the available data, DMSO is the only solvent explicitly confirmed for dissolving this compound. The compatibility with DMF or other solvents like ethanol is not specified. It is recommended to stick with DMSO for stock solutions. For in vitro assays, the final concentration of DMSO in the cell culture medium should typically be kept below 0.1-0.5% to avoid cytotoxicity.

Q2: What is the typical working concentration range for this compound in cell-based assays? For inhibiting IL-1β-induced PGE₂ synthesis in cell-based assays like human whole blood cultures, the effective IC₅₀ range is between 0.5 and 5 μM [1] [2]. You can use this range as a starting point for dose-response experiments.

Q3: Does this compound affect the production of other prostaglandins? No, that is a key feature of its mechanism. Due to its high selectivity for mPGES-1, this compound spares the synthesis of other PGH₂-derived prostanoids, including PGF₁α and PGF₂α, unlike COX inhibitors which block the production of all downstream prostaglandins [1] [4].

References

PF-9184: Chemical Identity & Storage

Author: Smolecule Technical Support Team. Date: February 2026

This section covers the compound's basic information and critical handling parameters for maintaining its stability.

Property Specification
Chemical Name N-[3',4'-Dichloro(1,1'-biphenyl)-yl]-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide [1]
CAS Number 1221971-47-6 [1] [2]
Molecular Formula C₂₁H₁₄Cl₂N₂O₄S [1] [2]
Molecular Weight 461.32 g/mol [1] [2]
Purity ≥95% (HPLC) [1] [2]
Storage -20°C, desiccated [1] [2]
Solubility DMSO [2]
  • Q: What are the critical storage conditions for PF-9184?
    • A: this compound should be stored desiccated at -20°C, both for short-term and long-term stability. Always allow the vial to reach room temperature before opening to prevent moisture condensation [1] [2].

Handling Precautions & Safety

  • Q: What personal protective equipment (PPE) should be used when handling this compound?
    • A: While the search results do not specify PPE, as a standard laboratory practice for handling potent bioactive compounds, you should wear appropriate gloves, a lab coat, and safety glasses.
  • Q: How should I prepare and handle solutions of this compound?
    • A: this compound is soluble in DMSO [2]. Prepare stock solutions in a certified chemical fume hood. It is recommended to make aliquots of the stock solution to avoid repeated freeze-thaw cycles.

The following diagram outlines the core workflow for handling this compound and its primary biological target based on available information.

G Storage Storage -20°C, Desiccated Reconstitution Reconstitution DMSO Storage->Reconstitution Bring to RT BiologicalTarget mPGES-1 Inhibition (IC₅₀: 16.5 nM human) Reconstitution->BiologicalTarget In vitro application DownstreamEffect Reduced PGE₂ Production BiologicalTarget->DownstreamEffect Potent & Selective

Pharmacological Profile & Experimental Design

This quantitative data is essential for planning and interpreting your experiments.

Activity & Selectivity Parameter Value Experimental Context
Human mPGES-1 IC₅₀ 16.5 nM Recombinant enzyme inhibition [1]
Rat mPGES-1 IC₅₀ 1080 nM Recombinant enzyme inhibition [1]
Selectivity over COX-1/2 >6500-fold Demonstrates specificity for mPGES-1 [1]
Cellular PGE₂ Inhibition Active IL-1β-induced PGE₂ synthesis in cells [1]
  • Q: What is the core biological activity of this compound?
    • A: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). It effectively blocks the production of prostaglandin E2 (PGE₂) with high specificity, showing minimal activity against the related COX-1 and COX-2 enzymes [1].
  • Q: Why is mPGES-1 a target of interest in research?
    • A: Inhibition of mPGES-1 is being explored as a potential strategy to overcome tumor-mediated immunosuppression. Research in melanoma models shows that mPGES-1 knockout can increase CD8+ T-cell infiltration into tumors and work synergistically with anti-PD-1 immunotherapy to cause durable tumor regression [3]. This makes mPGES-1 a compelling target in immuno-oncology research.

Troubleshooting Common Issues

  • Q: I observed precipitation when diluting my stock solution into an aqueous buffer. What should I do?
    • A: This is common with DMSO stocks. Ensure the final DMSO concentration in your assay is low (typically ≤0.1-0.5%). You can try slowly adding the stock solution to vigorously stirred assay buffer. For cell-based assays, confirm the compound is soluble at the working concentration and that the culture medium is at the correct pH and temperature.
  • Q: The inhibitory effect in my cellular assay is lower than expected. What could be the cause?
    • A: Consider these factors:
      • Species Specificity: this compound is significantly less potent against rat mPGES-1 (IC₅₀ = 1080 nM) compared to human (IC₅₀ = 16.5 nM). Verify the model system's relevance [1].
      • Cell System Validation: Ensure your cellular model expresses mPGES-1. The enzyme is often induced by pro-inflammatory stimuli like IL-1β, which was used in the original characterization study [1].
      • Stock Solution Age: Repeated freeze-thaw cycles or prolonged storage of stock solutions in solution can lead to compound degradation.

Experimental Context: mPGES-1 in Cancer Research

The diagram below illustrates the key research findings that establish mPGES-1 as a potential therapeutic target in the tumor microenvironment.

G COX2 Inflammatory Signal (COX-2 Pathway) mPGES1 mPGES-1 COX2->mPGES1 Upstream PGE2 High PGE₂ mPGES1->PGE2 Production Immunosuppression Tumor Immune Evasion PGE2->Immunosuppression Leads to CD8_Infiltration ↑ CD8+ T-cell Infiltration PGE2->CD8_Infiltration Suppresses mPGES1_Inhibition mPGES-1 Inhibition (e.g., this compound) mPGES1_Inhibition->PGE2 Suppresses AntiPD1_Synergy Synergy with Anti-PD-1 CD8_Infiltration->AntiPD1_Synergy Enhances

Important Usage Notes

  • Licensing: this compound is sold for research purposes under an agreement from Pfizer Inc [1]. Ensure your use complies with relevant material transfer agreements.
  • Intended Use: This compound, like others from suppliers such as Tocris, is intended for laboratory research only and is not for human diagnostic or therapeutic use [1].

References

Mechanism of Action and Experimental Considerations

Author: Smolecule Technical Support Team. Date: February 2026

PF-9184 is a reported inhibitor of microsomal Prostaglandin E Synthase-1 (mPGES-1) [1]. Its mechanism and the underlying biology suggest why a direct effect on TXB2 is unlikely.

  • Target Specificity: mPGES-1 is the terminal enzyme specifically responsible for the production of Prostaglandin E2 (PGE2) [1]. Thromboxane A2 (TXA2), the precursor to TXB2, is synthesized from the same common precursor, PGH2, but by a different enzyme, thromboxane synthase [1].
  • Pathway Context: The following diagram illustrates the relevant pathway, showing that inhibiting mPGES-1 should not directly impact the TXA2/TXB2 synthesis branch.

G AA Arachidonic Acid (AA) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase TXB2 Thromboxane B2 (TXB2) TXA2->TXB2 Non-enzymatic hydrolysis mPGES1 mPGES-1 Enzyme mPGES1->PGE2 TxAS Thromboxane Synthase TxAS->TXA2 PF9184 This compound (mPGES-1 Inhibitor) PF9184->mPGES1 Inhibits

Troubleshooting Guide: Unexpected TXB2 Results

If you are observing changes in TXB2 levels in experiments involving this compound, here are the key factors to investigate.

Potential Issue Investigation Approach Expected Outcome with this compound
Off-target effect Use a TXB2 ELISA kit to measure levels in cell culture supernatant or plasma after this compound treatment. Compare with a selective thromboxane synthase inhibitor control. No significant change in TXB2 levels.
Compromised cell model Verify viability and inflammatory response of cells (e.g., macrophages). Use a positive control (e.g., LPS) to confirm COX-2/mPGES-1 pathway induction and PGE2 production. Significant reduction in PGE2, with no change or expected change in TXB2.
Upstream pathway perturbation Use immunoblotting or activity assays to check COX-1/2 expression and activity. Ensure this compound solvent (e.g., DMSO) does not affect COX enzymes. No direct inhibition of COX-1/2 activity.
Experimental readout specificity Confirm that your TXB2 assay has no cross-reactivity with other prostaglandins or metabolites. Run a PGE2 assay in parallel as a positive control for this compound efficacy. Reduced PGE2 confirms drug activity; stable TXB2 confirms assay specificity.

Recommended Experimental Protocols

Validating this compound Specificity in Your System

To conclusively determine if an observed TXB2 effect is direct or indirect, a paired experiment measuring both PGE2 and TXB2 is essential.

  • Cell Preparation: Use an inflammation model such as LPS-stimulated macrophages or IL-1β-treated fibroblasts [1].
  • Compound Treatment: Treat cells with this compound (e.g., 1-10 µM, based on literature IC50) and a vehicle control. Include a well-known COX inhibitor (e.g., Indomethacin) as a control for upstream pathway inhibition.
  • Sample Collection: Collect cell culture supernatant after a defined stimulation period (e.g., 24 hours).
  • Analysis: Use commercial ELISA kits to quantify PGE2 and TXB2 levels in the same sample set.
  • Interpretation: this compound should significantly reduce PGE2 but not TXB2. A reduction in TXB2 suggests an off-target effect or upstream inhibition, while an increase could indicate substrate shunting.
TXB2 Measurement Protocol (General Guide)
  • Sample Type: Cell culture supernatant, plasma, or serum.
  • Assay Principle: Competitive ELISA or EIA.
  • Key Steps:
    • Add standards and samples to antibody-coated wells.
    • Add TXB2 tracer (enzyme-conjugated TXB2).
    • Incubate, wash to remove unbound components.
    • Add substrate solution for color development.
    • Stop the reaction and read absorbance.
    • Interpolate TXB2 concentration from the standard curve [2].

Key Takeaways for Your Technical Support

  • Primary Target: this compound is designed to specifically inhibit mPGES-1 and reduce PGE2, not TXB2 [1].
  • Indirect Effects: TXB2 level changes in complex biological systems are likely indirect, stemming from upstream pathway perturbations or compensatory mechanisms.
  • Verification: The most critical step is to run parallel PGE2 and TXB2 assays to confirm the compound's activity and specificity in your specific experimental model.

References

PF-9184 compared to other mPGES-1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of mPGES-1 Inhibitors

The table below summarizes the key experimental data for several mPGES-1 inhibitors, highlighting their potency and selectivity.

Inhibitor Name Human mPGES-1 IC₅₀ Species Selectivity Notes Selectivity (vs. COX-1/2) Key Cellular/In Vivo Findings
PF-9184 16.5 ± 3.8 nM [1] [2] 1080 nM for rat mPGES-1 [2] >6,500-fold [1] [3] Inhibits PGE₂ without affecting PGI₂ (6-keto-PGF₁α) or PGF₂α in human whole blood assays [1].
MF63 ~1 nM [4] Not potent for mouse/rat mPGES-1 [4] Highly selective [5] Reduces PGE₂ in E. coli-infected macrophages; protects from inflammatory tissue damage [5].
MK886 1.6 - 2.6 µM [4] Not potent for mouse/rat mPGES-1 [4] N/A Reduces PGE₂ in E. coli-infected macrophages; effective in inflammatory models [5].
Compound 4b 33 nM [4] 157 nM for mouse mPGES-1 [4] Highly selective [4] Orally bioavailable; reduces PGE₂ in wild-type mice more effectively than celecoxib [4].

Experimental Context and Methodologies

To interpret the data in the table accurately, understanding the experimental designs is crucial.

Profiling of this compound

The key studies for this compound employed the following protocols [1]:

  • Enzyme Assays: Inhibitory activity (IC₅₀) was determined using recombinant human mPGES-1, with selectivity confirmed against recombinant human COX-1 and COX-2.
  • Cellular Assays: Inhibition of PGE₂ production was tested in IL-1β-stimulated human whole blood and A549 lung adenocarcinoma cells under serum-free conditions. The production of other prostanoids (PGF₂α and 6-keto-PGF₁α, a stable metabolite of PGI₂) was simultaneously measured to confirm a selective PGE₂-blocking profile.
  • Key Finding: In these systems, this compound selectively blocked PGE₂ synthesis without reducing levels of other prostanoids, a distinct advantage over COX-2 inhibitors which block all prostaglandins [1].
Profiling of MF63 and MK886

A study on bovine mastitis provides a direct comparison of MF63 and MK886 in a cellular disease model [5]:

  • Cell System: Bovine bone marrow-derived macrophages (BMDMs).
  • Treatment Protocol: Cells were pre-treated with inhibitors for 24 hours before infection with E. coli. After infection, extracellular bacteria were removed with tobramycin.
  • Outcome Measures: PGE₂ levels were measured by ELISA. The study also evaluated downstream effects, including inhibition of NF-κB and MAPK signaling pathways and reduction of inflammatory mediators (TNF-α, IL-1β, IL-6, IL-8) via Western blot and qRT-PCR [5].
Addressing the Species Selectivity Challenge

A significant hurdle in the field is that many potent human mPGES-1 inhibitors, like this compound, MF63, and MK886, are ineffective in mouse or rat models [4]. This limits preclinical testing. To solve this, researchers used structure-based design to create Compound 4b, a dual inhibitor effective against both human and mouse mPGES-1 [4].

  • In vivo Validation: When tested in wild-type mice, orally administered Compound 4b was non-toxic and more potent at reducing PGE₂ levels than the COX-2 inhibitor celecoxib [4].

The mPGES-1 Inhibition Pathway

The following diagram illustrates the therapeutic rationale for targeting mPGES-1 and where these inhibitors act, showing the "shunting" effect that underlies their safety profile.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) mPGES1 mPGES-1 PGH2->mPGES1 OtherSynthases Other Terminal Synthases PGH2->OtherSynthases PGE2 Prostaglandin E₂ (PGE₂) Inflammation Inflammation / Pain PGE2->Inflammation OtherPGs Other Prostaglandins (e.g., PGI₂, PGF₂α) Vasoprotection Vasoprotection / Homeostasis OtherPGs->Vasoprotection COX2->PGH2 mPGES1->PGE2 OtherSynthases->OtherPGs NSAIDs NSAIDs / COX-2 Inhibitors NSAIDs->COX2 Blocks mPGES1Inhibitors mPGES-1 Inhibitors (this compound, MF63, etc.) mPGES1Inhibitors->mPGES1 Selectively Blocks

Key Insights for Research and Development

  • Therapeutic Rationale: Inhibiting mPGES-1 suppresses pathogenic PGE₂ while sparing other prostanoids like PGI₂, which is critical for vascular health. This mechanism is believed to offer a superior cardiovascular safety profile compared to COX-2 inhibitors [6] [7].
  • Critical Consideration: Species Selectivity: The data for this compound, MF63, and MK886 comes from in vitro or human enzyme assays. Their lack of potency in rodent mPGES-1 means their efficacy and safety profiles cannot be directly validated in standard wild-type mouse models [4]. Compound 4b is a notable exception designed to overcome this limitation.
  • Complex Role of PGE₂: While PGE₂ is a key inflammatory mediator, some research suggests mPGES-1-derived PGE₂ also has pro-resolving functions. One study found that inhibiting mPGES-1 during the resolution phase of inflammation in mice impaired the clearance of macrophages, potentially by upregulating the CX3CL1-CX3CR1 axis [8]. This highlights that the timing of inhibition may influence outcomes.

References

PF-9184 validation in IL-17 inflammation model

Author: Smolecule Technical Support Team. Date: February 2026

IL-17 Signaling Pathway and Inhibitor Targets

The diagram below illustrates the core IL-17 signaling pathway and the points targeted by the inhibitors discussed in this guide.

IL17_pathway IL17 IL-17 Cytokine IL17R IL-17 Receptor (IL-17RA/RC) IL17->IL17R ACT1 Adaptor ACT1 IL17R->ACT1 TRAF56 TRAF5 / TRAF6 ACT1->TRAF56 NFKB_MAPK NF-κB & MAPK Activation TRAF56->NFKB_MAPK mPGES1 mPGES-1 Enzyme NFKB_MAPK->mPGES1 GeneExpr Inflammatory Gene Expression NFKB_MAPK->GeneExpr PGE2 PGE2 Production mPGES1->PGE2 USP25 USP25 (Deubiquitinase) USP25->TRAF56 Deubiquitinates TBK1_IKKe TBK1 / IKKε Kinases TBK1_IKKe->ACT1 Phosphorylates (Feedback Loop) AntiIL17Ab Anti-IL-17 Antibody AntiIL17Ab->IL17:w Neutralizes PeptideAnt Peptide Antagonist (HAP) PeptideAnt->IL17:w Blocks Binding PF9184 PF-9184 (mPGES-1 Inhibitor) PF9184->mPGES1 Inhibits Troglit Troglitazone (PPAR-γ Agonist) PPARg PPAR-γ Troglit->PPARg Agonist

Comparison of IL-17 Pathway Inhibitors

The table below summarizes the key characteristics and experimental data for different inhibitors targeting the IL-17 pathway.

Inhibitor / Agent Type / Target Key Experimental Model Reported Efficacy & Findings
This compound Small molecule inhibitor of microsomal Prostaglandin E Synthase-1 (mPGES-1) [1] J774A.1 mouse macrophage cell line; CD1 mouse dorsal air pouch model induced by IL-17 [1] Modulated IL-17-induced leukocyte infiltration, myeloperoxidase activity, and expression of COX-2/mPGES-1, NF-κB/IκB-α [1]. Reduced production of PGE2, PGD2, and PGJ2 [1].
Troglitazone PPAR-γ agonist [1] J774A.1 mouse macrophage cell line; CD1 mouse dorsal air pouch model induced by IL-17 [1] Showed effects similar to this compound in modulating the IL-17-induced inflammatory response [1].
IL-17-neutralizing Antibody Monoclonal antibody targeting IL-17A cytokine [2] C57BL/6 mouse model of cigarette smoke-induced COPD [2] Reversed structural and functional lung alterations; reduced infiltration of inflammatory cells and expression of IL-17, IL-6, and RORγt [2].
High-affinity Peptide (HAP) Peptide antagonist blocking IL-17A/IL-17RA interaction [3] In vitro binding and cell-based assays (BJ human fibroblasts) [3] Blocked IL-17A binding to IL-17RA (IC50 80 nM); inhibited IL-17A-induced GRO-α production (IC50 370 nM) [3].
USP25 (Genetic Deletion) Deubiquitinating enzyme (negative regulator of IL-17 signaling) [4] Mouse embryonic fibroblasts (MEFs) and in vivo mouse models (peritoneal injection, airway inflammation, EAE) [4] USP25 deficiency enhanced IL-17-triggered signaling and inflammatory responses; increased severity of experimental autoimmune encephalomyelitis (EAE) [4].

Detailed Experimental Data and Context

  • This compound Experimental Context: The study validating this compound used an IL-17-induced inflammation model in vivo. This compound was shown to work in a time- and dose-dependent manner. The research proposed that the IL-17/mPGES-1/PPAR-γ pathway could be a potential therapeutic target, suggesting a link between these components that is modulated by the inhibitor [1].

  • Other Inhibitor Mechanisms: The table includes agents with different mechanisms:

    • Upstream Neutralization: Antibodies and peptide antagonists prevent IL-17 from initiating signaling at the receptor level [2] [3].
    • Intracellular Regulation: USP25 is an endogenous enzyme that fine-tunes the signal strength by removing ubiquitin chains from TRAF5/6, thereby terminating the activation signal [4].
    • Downstream Pathway Modulation: this compound acts further downstream by inhibiting an enzyme (mPGES-1) responsible for producing a specific inflammatory mediator (PGE2) [1].

Interpretation Guide for Researchers

  • For a direct, targeted approach, neutralizing antibodies represent a well-validated strategy with clear clinical translations [2].
  • For exploring specific inflammatory mediators, this compound is a valuable tool compound for investigating the role of prostaglandins in IL-17-driven pathologies [1].
  • For studying signaling dynamics and feedback, understanding the roles of regulators like USP25 and TBK1/IKKε is critical, as they can significantly influence experimental outcomes and potential drug efficacy [5] [4].

References

Scientific Rationale for Selective Targeting

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic interest in mPGES-1, the target of PF-9184, stems from its role at the intersection of the inflammatory and prostaglandin biosynthesis pathways.

The diagram below illustrates the biosynthesis pathway and the selective site of this compound's action.

G AA Arachidonic Acid (AA) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX Enzymes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGFS PGI2 Prostaglandin I2 (PGI2) PGH2->PGI2 PGIS COX COX-1 / COX-2 mPGES1 mPGES-1 OtherSynth Other Specific Synthases PF9184 This compound (Inhibitor) PF9184->mPGES1

As shown, PGH2 is the common precursor for multiple prostanoids. mPGES-1 is the inducible terminal enzyme specifically dedicated to producing PGE2, a major mediator of inflammation and pain [1] [2] [3]. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that block the upstream COX enzymes and reduce all downstream prostaglandins (including the gastroprotective PGI2), selectively inhibiting mPGES-1 offers a more targeted strategy to block pathogenic PGE2 while sparing other prostaglandins, potentially leading to a better safety profile [2] [4].

Experimental Data & Comparison

The selectivity of this compound is demonstrated by the following key experimental data, which compares its effect on different enzymes and prostanoids.

Table 1: Inhibitory Activity (IC50) of this compound

Target IC50 Value Experimental System
Human mPGES-1 16.5 nM Recombinant human enzyme [5]
Human COX-1 118 µM Recombinant human enzyme [5]
Human COX-2 236 µM Recombinant human enzyme [5]
Cellular PGE2 Production 0.5 - 5 µM Various cell-based assays [5]

Table 2: Selectivity Profile in Cell-Based Assays This table summarizes the effect of this compound on the production of different prostanoids derived from PGH2 in cellular models.

Prostanoid Measured Effect of this compound Interpretation
Prostaglandin E2 (PGE2) Potent inhibition Confirms on-target activity in cells [5]
6-keto-PGF1α (stable metabolite of PGI2) No significant inhibition Sparing of PGI2 biosynthesis [5]
Prostaglandin F2α (PGF2α) No significant inhibition Sparing of PGF2α biosynthesis [5]

Detailed Experimental Protocols

To ensure the reproducibility of the data cited in the comparison tables, here are detailed methodologies for the key experiments.

Recombinant Human mPGES-1 Enzyme Assay

This protocol is used to determine the direct potency (IC50) of a compound against the mPGES-1 enzyme.

  • Objective: To measure the direct inhibition of mPGES-1 enzyme activity by this compound.
  • Key Reagents: Recombinant human mPGES-1 protein, Glutathione (GSH, co-factor), Prostaglandin H2 (PGH2, substrate), test compound (this compound), and a suitable detection method for PGE2 (e.g., ELISA or LC-MS).
  • Procedure:
    • Pre-incubate the recombinant mPGES-1 enzyme with GSH and various concentrations of this compound (e.g., in a 96-well plate) for a set time (e.g., 15 minutes) at room temperature.
    • Initiate the enzymatic reaction by adding the substrate PGH2.
    • Quench the reaction after a short, defined period (e.g., 1 minute) using a stopping solution (e.g., acidic buffer or a solution containing a COX inhibitor).
    • Quantify the amount of PGE2 produced using a specific and sensitive method like an ELISA.
    • Calculate the percentage inhibition at each concentration and determine the IC50 value (concentration that causes 50% inhibition) using non-linear regression analysis.
Cell-Based PGE2 Production and Specificity Assay

This protocol evaluates the compound's activity and selectivity in a more physiologically relevant cellular context.

  • Objective: To assess the inhibition of inflammation-induced PGE2 production and the concurrent effects on other prostanoids (e.g., PGF2α, PGI2) in whole cells.
  • Key Reagents: Relevant cell line (e.g., human or mouse macrophages, fibroblasts), inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)), test compound (this compound), culture medium, and ELISA kits for PGE2, 6-keto-PGF1α (for PGI2), and PGF2α.
  • Procedure:
    • Seed cells in multi-well plates and grow to an appropriate density.
    • (Optional) Pre-treat cells with this compound at varying concentrations for a period (e.g., 1 hour).
    • Stimulate the cells with an inflammatory agent like LPS or IL-1β to induce the expression of COX-2 and mPGES-1. Co-incubate with the test compound.
    • After an incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
    • Use specific ELISA kits to measure the concentrations of PGE2, PGF2α, and 6-keto-PGF1α in the supernatant, following the manufacturer's instructions.
    • Analyze data to determine the IC50 for PGE2 inhibition and confirm the lack of effect on other prostanoids.

Research Applications and Advantages

Based on its pharmacological profile, this compound presents several key advantages for research and drug discovery:

  • Mechanistic Tool: It is an excellent tool compound for dissecting the specific role of mPGES-1-derived PGE2 in disease models, as opposed to PGE2 produced by other synthases or the effects of other prostaglandins [1] [2].
  • Superior Safety Potential: Its mechanism suggests a potentially improved gastrointestinal and cardiovascular safety profile compared to traditional NSAIDs and COX-2 inhibitors, as it does not block the production of gastroprotective PGI2 [2] [4].
  • Therapeutic Scope: It holds promise for the development of novel anti-inflammatory and analgesic agents for conditions like arthritis, and is also being investigated for its role in cancer and other diseases where PGE2 is a key driver [1] [2].

References

PF-9184 efficacy rheumatoid arthritis models

Author: Smolecule Technical Support Team. Date: February 2026

Profile of PF-9184 and mPGES-1 Inhibition

The table below summarizes the core information available on this compound and its target, microsomal Prostaglandin E Synthase-1 (mPGES-1).

Aspect Description
Drug Name This compound [1]
Primary Target Microsomal Prostaglandin E Synthase-1 (mPGES-1) [1]
Therapeutic Rationale mPGES-1 is upregulated in inflammatory conditions like RA and is responsible for producing the inflammatory mediator PGE₂. Inhibiting it may reduce inflammation with a better safety profile than COX-2 inhibitors [2] [1] [3].
Mechanism of Action Potently and selectively inhibits human mPGES-1, reducing PGE₂ synthesis without affecting the production of other prostanoids like PGI₂ (measured as 6-keto-PGF₁𝛼) [1].

| Key In Vitro Data | • IC₅₀ for recombinant human mPGES-1: 16.5 ± 3.8 nM [1] • Selectivity: >6500-fold selective for mPGES-1 over COX-1 and COX-2 [1] • Cellular IC₅₀ (PGE₂ inhibition in human whole blood): ~5 μM [1] |

Limitations in Available Data

A significant gap exists in the published data found in this search, which is crucial for the comprehensive comparison you require:

  • Lack of In Vivo RA Model Data: The available study characterizes this compound as a tool compound in controlled cellular systems and human whole blood cultures [1]. It does not provide results from experiments in established RA animal models (such as Collagen-Induced Arthritis), which are critical for evaluating a drug's efficacy in a whole-organism context [4].
  • Cannot Perform Direct Comparison: Due to the absence of in vivo efficacy data (e.g., reduction in arthritis score, paw swelling, or joint damage in models), a objective performance comparison with other RA drug classes (like TNF inhibitors or JAK inhibitors) is not possible with the current information [5] [6].

Context: mPGES-1 as a Therapeutic Target in RA

The biological rationale for developing this compound is well-supported. The diagram below illustrates the role of mPGES-1 in inflammation and how this compound acts.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 PGH₂ (Precursor) COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 OtherProst Other Prostanoids (e.g., PGI₂) PGH2->OtherProst PGE2 PGE₂ (Inflammatory) mPGES1->PGE2 Conversion NSAIDs NSAIDs / COX-2 Inhibitors NSAIDs->COX2 Inhibits PF9184 This compound PF9184->mPGES1 Selectively Inhibits

The table below details the experimental evidence supporting mPGES-1 as a target in RA.

Evidence Type Findings in Rheumatoid Arthritis Context
Human Tissue Studies mPGES-1 is markedly expressed in the synovial lining and sub-lining layers of RA patients, colocalizing with COX-2. Expression is higher in active RA than in inactive disease [2] [3].
In Vitro Cell Studies In RA synovial fibroblasts, mPGES-1 expression and PGE₂ production are coordinately upregulated by pro-inflammatory cytokines (IL-1β, TNF), growth factors (EGF), and adipokines [2] [3].
Proposed Safety Advantage Inhibition of mPGES-1 spares the production of other prostanoids. This is hypothesized to avoid the cardiovascular (reduced PGI₂) and gastrointestinal (reduced protective PGE₂) side effects associated with COX-2 inhibitors and traditional NSAIDs [2] [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

460.0051335 g/mol

Monoisotopic Mass

460.0051335 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Mbalaviele G, Pauley AM, Shaffer AF, Zweifel BS, Mathialagan S, Mnich SJ,

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